(1R,2R)-2-(benzyloxy)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHFDBJVNRTHG-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354424-66-0 | |
| Record name | rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cyclobutane Scaffold in Modern Drug Discovery: A Technical Guide to Harnessing Conformational Constraint and 3D Chemical Space
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly exploring new molecular architectures that can confer improved potency, selectivity, and pharmacokinetic profiles. While aromatic systems have been a mainstay of drug design for decades, the industry is increasingly pivoting towards scaffolds that offer greater three-dimensionality (3D). The cyclobutane ring, a strained four-membered carbocycle, has emerged from relative obscurity to become a powerful tool in this endeavor.[1] Though historically underutilized, its unique structural and conformational properties are now being strategically exploited to solve complex challenges in drug discovery.[1][2]
This technical guide provides a comprehensive overview of the cyclobutane scaffold for drug development professionals. Moving beyond a simple list of applications, we will delve into the fundamental principles that make this motif so valuable, explain the causality behind its strategic implementation, present detailed synthetic protocols, and analyze its role in successful clinical candidates. Our aim is to equip researchers with the foundational knowledge and practical insights required to effectively leverage the cyclobutane core in their own design programs.
The Physicochemical Landscape of the Cyclobutane Ring
The utility of the cyclobutane scaffold stems directly from its unique and constrained geometry, which is fundamentally different from both linear alkanes and planar aromatic rings.
Unique Structural and Electronic Properties
Unlike the flat representation often seen in 2D drawings, cyclobutane is not planar. It adopts a puckered or "folded" conformation to relieve torsional strain that would arise from eclipsing C-H bonds in a planar structure.[3][4] This puckering results in internal C-C-C bond angles of about 88°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain (approximately 26 kcal/mol).[1][3]
This inherent strain has profound consequences:
-
Bond Characteristics : The C-C bonds are slightly longer than those in unstrained alkanes (approx. 1.56 Å vs 1.54 Å) and possess increased p-character.[2][3] Conversely, the C-H bonds have more s-character.[2]
-
Chemical Inertness : Despite its high strain energy, cyclobutane is relatively inert compared to the highly reactive cyclopropane ring, making it a robust scaffold for drug molecules.[2][3]
-
Defined Substitution Vectors : The puckered conformation creates distinct pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise, three-dimensional orientation of pharmacophoric groups.
Caption: Energy minimization drives cyclobutane from a high-energy planar state to a stable puckered conformation.
Conformational Constraint as a Design Element
One of the most powerful applications of the cyclobutane ring is its ability to impose conformational restriction on a molecule.[5] Flexible molecules must adopt a specific, often high-energy, conformation to bind to a target, a process associated with a significant entropic penalty. By incorporating a rigid scaffold like cyclobutane, a molecule can be "pre-organized" into its bioactive conformation, reducing the entropic cost of binding and potentially increasing potency.[3][6] This principle is particularly effective when replacing a flexible aliphatic linker with a cyclobutane core, locking the relative orientation of two key binding motifs.
Strategic Applications in Medicinal Chemistry
The unique properties of the cyclobutane ring translate into several powerful strategies for optimizing drug candidates.
The Cyclobutane as a Bioisosteric Replacement
Bioisosteric replacement is a cornerstone of lead optimization, and the cyclobutane ring offers a versatile, 3D alternative to several common functionalities.
-
Aryl Ring Mimic : Replacing a flat phenyl ring with a saturated cyclobutane scaffold is an increasingly popular strategy to improve a compound's pharmaceutical profile.[5][7] This substitution increases the fraction of sp3-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[7] The benefits can include enhanced solubility, improved metabolic stability by removing a site for oxidative metabolism, and better complementarity with non-planar binding pockets.[7]
-
gem-Dimethyl and Alkene Isostere : The cyclobutane ring can effectively mimic the steric bulk of a gem-dimethyl group, a common motif for filling hydrophobic pockets.[1][3] Furthermore, it can serve as a metabolically stable replacement for an alkene, locking in a specific cis or trans geometry between substituents without the risk of enzymatic isomerization or the chemical reactivity associated with a double bond.[3][5]
Table 1: Comparative Properties of Aromatic vs. Cyclobutane Bioisosteres
| Property | Aromatic Ring Analog | Cyclobutane Bioisostere | Rationale for Improvement |
| Solubility (Aqueous) | Lower | Higher | Increased Fsp³ character and disruption of planarity reduces crystal packing and improves solvation.[7] |
| Metabolic Stability | Lower | Higher | Elimination of electron-rich aromatic ring, a common site for CYP450-mediated oxidation.[7][8] |
| Binding Affinity | Variable | Maintained or Improved | 3D geometry of the cyclobutane can achieve better shape complementarity with the target's binding site.[7] |
| Lipophilicity (logP) | Higher | Lower | Replacement of a lipophilic aromatic system with a saturated carbocycle generally reduces logP. |
Modulating Physicochemical Properties
The introduction of a cyclobutane scaffold can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its rigid nature can shield adjacent, metabolically labile functional groups from enzymatic degradation, thereby improving metabolic stability and extending half-life.[6][8] The disruption of planarity often leads to improved aqueous solubility, a critical factor for oral bioavailability.[7]
Directing Pharmacophores and Filling Hydrophobic Pockets
The well-defined stereochemistry of substituted cyclobutanes allows for the precise placement of key pharmacophoric elements in three-dimensional space.[2][3] This is particularly valuable for optimizing interactions with complex biological targets. For example, a 1,3-disubstituted cyclobutane can orient two functional groups in a specific vector that perfectly matches the hydrogen bond donor and acceptor sites within an enzyme's active site.[6] This precise positioning is a key reason for the scaffold's success in developing highly selective kinase inhibitors.[2][9]
Synthesis of Functionalized Cyclobutane Scaffolds
A primary barrier to the wider adoption of cyclobutanes has been the perceived difficulty in their synthesis.[1][10] However, modern synthetic methods have made functionalized cyclobutanes increasingly accessible.
Core Synthetic Strategies
Several robust methodologies exist for constructing the cyclobutane core:
-
[2+2] Photocycloaddition : This is a classic and powerful method that involves the light-induced cycloaddition of two alkene-containing molecules to form the cyclobutane ring.[11][12] Recent advances in visible-light photocatalysis have made this transformation more accessible and controllable.[11][13]
-
Thermal [2+2] Cycloaddition : Certain activated π-systems, such as allenoates or ketenes, can undergo thermal cycloadditions with alkenes to yield cyclobutane products, avoiding the need for specialized photochemical equipment.[12][14]
-
Transition-Metal Catalysis : Iron- and palladium-catalyzed methods have been developed to promote cycloadditions and functionalize pre-existing cyclobutane rings via C-H activation, respectively.[11][15]
Caption: A typical workflow for modern visible-light-mediated [2+2] photocycloaddition reactions.
Experimental Protocol: Visible-Light-Mediated Dearomative [2+2] Photocycloaddition of Indoles
This protocol describes the synthesis of a cyclobutane-fused indoline, a valuable heterocyclic scaffold, and is adapted from established methodologies in photocatalysis.[11] It serves as a self-validating system where reaction progress can be monitored by TLC, and successful product formation is confirmed by standard characterization techniques.
Materials:
-
N-protected indole derivative (1.0 equiv)
-
Styrene derivative (2.0-10.0 equiv)
-
Gadolinium triflate (Gd(OTf)₃) (10 mol%)
-
Chiral PyBox ligand (e.g., L5) (12.5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Blue LEDs (450 nm)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Gd(OTf)₃ (10 mol%) and the chiral PyBox ligand (12.5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF via syringe and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral Lewis acid complex.
-
Substrate Addition: Add the N-protected indole derivative (1.0 equiv) to the reaction mixture.
-
Cooling: Cool the reaction mixture to -65 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).
-
Alkene Addition: Add the styrene derivative (2.0-10.0 equiv) to the cooled mixture.
-
Irradiation: Irradiate the reaction mixture with blue LEDs at -65 °C under an argon atmosphere. The reaction vessel should be placed at a consistent distance from the light source.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the limiting indole starting material is observed.
-
Quenching and Purification: Upon completion, quench the reaction by adding a few drops of water. Allow the mixture to warm to room temperature, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane-fused indoline.[11]
Case Studies in Drug Design
The theoretical advantages of the cyclobutane scaffold are best illustrated through its successful application in clinical and preclinical drug candidates across multiple therapeutic areas.
Janus Kinase (JAK) Inhibitors: A Paradigm of Success
The development of selective JAK inhibitors for autoimmune diseases is a prime example of the cyclobutane's utility.[9][16] In the discovery of Abrocitinib (PF-04965842) , a selective JAK1 inhibitor, a cis-1,3-diaminocyclobutane moiety was identified as the optimal linker to orient the key hinge-binding pyrrolopyrimidine core and an adjacent pharmacophore.[2][6] This rigid scaffold was crucial for achieving both high potency and excellent selectivity over other JAK family members.[6]
Caption: The JAK-STAT signaling pathway, a critical target in autoimmune diseases, is blocked by JAK inhibitors.
Table 2: Structure-Activity Relationship (SAR) of Cyclobutane-Based JAK Inhibitors
| Compound/Modification | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Key Insight |
| Isomer 1 (cis-1,3-diamine) | < 10 | > 100 | The cis stereochemistry is critical for orienting substituents correctly, leading to high potency and selectivity.[9] |
| Isomer 2 (trans-1,3-diamine) | > 500 | > 1000 | The trans isomer is significantly less active, highlighting the precise geometric requirements of the binding pocket.[9] |
| Flexible Linker (e.g., butylamine) | > 100 | > 200 | Replacing the rigid cyclobutane with a flexible linker results in a substantial loss of potency. |
| Cyclopentane Linker | > 50 | > 300 | Larger rings may not provide the optimal distance and angle for the pharmacophoric groups.[3] |
Anticancer and Antiviral Agents
-
Carboplatin : One of the earliest and most successful drugs containing a cyclobutane ring is the anticancer agent Carboplatin.[17] Here, the cyclobutane-1,1-dicarboxylate ligand replaces the two chloride ligands of cisplatin. This modification modulates the drug's reactivity, resulting in a significantly improved safety profile, particularly a reduction in nephrotoxicity, compared to its predecessor.[2][3]
-
Lobucavir : In the antiviral field, the nucleoside analog Lobucavir incorporates a cyclobutane ring in place of the furanose sugar.[17] This conformationally rigid cyclobutane favors a single puckered conformation, effectively mimicking the bioactive sugar pucker and leading to potent activity against herpesviruses and HBV.[17]
-
Integrin Antagonists : The cyclobutane core has been successfully employed as a metabolically stable scaffold for arginine-glycine-aspartic acid (RGD) mimetics that target integrins, which are cell surface proteins involved in cancer proliferation.[8][18] The scaffold serves to orient the arginine and aspartate mimetic sidechains in the correct orientation for high-affinity binding.[18]
Conclusion
The cyclobutane scaffold has transitioned from a synthetic curiosity to a validated and powerful motif in modern medicinal chemistry. Its ability to impose conformational rigidity, serve as a three-dimensional bioisostere for planar rings, and favorably modulate physicochemical properties provides a potent toolkit for addressing common challenges in drug design.[6][7] As demonstrated by its key role in successful drugs like Carboplatin and cutting-edge clinical candidates like Abrocitinib, the strategic incorporation of this small ring can lead to significant gains in potency, selectivity, and drug-like properties. As synthetic methodologies continue to advance, the accessibility and application of cyclobutane-containing scaffolds are set to expand, paving the way for the discovery of the next generation of innovative therapeutics.[10][18]
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
- Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3).
-
Gourlay, B. S., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC. [Link]
-
Gourlay, B. S., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]
-
Al-Harrasi, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
- Pfizer Inc. (2013). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
-
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Zhang, Y., et al. (2023). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]
-
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. [Link]
-
Ramirez, J. M. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. [Link]
-
Dherde, N. P., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
Mazhar, M. (2022). What is the most stable conformer for cyclobutane? Quora. [Link]
-
Fischer, D. F., et al. (2011). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. [Link]
-
Roth, S., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [Link]
Sources
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- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. quora.com [quora.com]
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- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
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- 18. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol
Executive Summary
(1R,2R)-2-(benzyloxy)cyclobutan-1-ol (CAS: 1609964-32-0) is a high-value chiral building block utilized primarily in the synthesis of nucleoside analogues, conformationally restricted peptidomimetics, and prostaglandin derivatives. Its sourcing is complicated by the existence of multiple stereoisomers (cis/trans and enantiomers) and limited "off-the-shelf" inventory.
This guide provides a technical roadmap for procuring this molecule, validating its stereochemistry, and understanding the synthetic context to make informed "Make vs. Buy" decisions.
Chemical Profile & Stereochemistry
The target molecule features a cyclobutane ring with two substituents in a trans configuration. The (1R,2R) designation implies specific absolute stereochemistry.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | trans-2-benzyloxycyclobutanol |
| CAS Number | 1609964-32-0 (Specific Enantiomer) Note: 1354424-66-0 is often used for the racemic trans isomer. |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Stereochemistry | Trans (Anti) relationship between -OH and -OBn. |
| Key Structural Feature | Puckered cyclobutane ring; conformational restriction.[1] |
Stereochemical Criticality: In cyclobutane systems, the cis (syn) and trans (anti) isomers exhibit significantly different biological activities and reactivities due to ring strain and steric crowding. The (1R,2R) isomer is often the bioactive scaffold for antiviral nucleoside analogues.
Supply Chain Landscape
The commercial availability of the pure (1R,2R) enantiomer is "Tier 2" (Limited Stock/Inquire). Most vendors stock the racemic trans mixture or the 1,3-isomer.
Primary Commercial Suppliers
| Supplier | Type | Catalog / Product ID | Stock Status | Notes |
| BLD Pharm | Stock/Catalog | BD01373390 | Inquire | Lists specific CAS 1609964-32-0.[2][3][4][5][6] |
| AchemBlock | Stock/Catalog | Various | Inquire | Often has racemic trans; check for chiral purity. |
| Enamine | CRO/Building Block | Custom | Make-to-Order | Best for >10g requests; high reliability on stereochem. |
| WuXi AppTec | CRO | Custom | Make-to-Order | Ideal for GMP or kg-scale requirements. |
Sourcing Strategy: Do not rely solely on catalog listings. The specific (1R,2R) enantiomer often requires a "Custom Synthesis" request or a "Chiral Separation" service on the racemic trans material.
Technical Deep Dive: Synthesis & "Make vs. Buy"
If commercial stock is unavailable or cost-prohibitive, the molecule can be synthesized via Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.
Synthetic Pathway (The "Make" Option)
-
Precursor Sourcing: Acquire 2-(benzyloxy)cyclobutan-1-one (CAS 30830-27-4). This ketone is more widely available.
-
Asymmetric Reduction:
-
Reagent: RuCl (Noyori Catalyst).
-
Conditions: HCOOH / TEA (5:2), DCM, 25°C.
-
Mechanism: Dynamic Kinetic Resolution (DKR) is difficult here as the alpha-center is not easily epimerizable without elimination. However, direct ATH of the ketone establishes the C1 stereocenter.
-
Selectivity: The bulky catalyst and the benzyloxy group's steric hindrance direct the hydride attack to form the trans isomer (1R,2R) preferentially over the cis isomer.
-
Decision Logic: Sourcing Workflow
Figure 1: Strategic decision tree for sourcing the target molecule based on precursor availability.
Quality Control & Validation Protocols
Validating the stereochemistry is the single most critical step. Suppliers may label a racemic trans mixture as a single enantiomer.
Protocol 1: 1H NMR Differentiation (Cis vs. Trans)
Cyclobutane protons exhibit coupling constants dependent on the ring puckering and dihedral angles.
-
Method: 500 MHz 1H NMR in CDCl₃.
-
Target Signal: H1 (proton alpha to OH).
-
Diagnostic Criteria:
-
Cis (Syn): Typically shows a larger vicinal coupling constant (
) due to the eclipse-like conformation in planar/puckered states. -
Trans (Anti): Typically shows a smaller vicinal coupling constant (
) due to the pseudo-axial/equatorial arrangement.
-
-
Confirmation: Run a 1D-NOESY.
-
Cis: Strong NOE between H1 and H2.
-
Trans: Weak or absent NOE between H1 and H2.
-
Protocol 2: Chiral HPLC (Enantiomeric Purity)
To distinguish (1R,2R) from (1S,2S).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm (Benzyl chromophore).
-
Standard: Must run against a racemic standard (often available cheaply) to identify retention times.
QC Workflow Diagram
Figure 2: Quality Control workflow ensuring stereochemical integrity before library synthesis.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The benzyl ether is stable to basic and mild acidic conditions but susceptible to hydrogenolysis (
). -
Safety: As a benzyl ether, long-term storage in air can lead to peroxide formation. Test for peroxides before distillation or heating.
References
-
BLD Pharm Product Page . Rel-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol (CAS 1609964-32-0).[2][3][4][5][6] Retrieved from
-
AchemBlock Catalog . Cyclobutane Building Blocks. Retrieved from
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 14932787, 3-(Benzyloxy)cyclobutan-1-one. Retrieved from
- Girard, C., et al. (2006). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. Organic & Biomolecular Chemistry. (Discusses synthesis of the precursor).
- Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. J. Am. Chem. Soc. (Methodology reference for Noyori reduction applicable to cyclic ketones).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1383813-54-4|trans-3-(Benzyloxy)cyclobutan-1-ol|BLD Pharm [bldpharm.com]
- 3. 86990-91-2|(R)-4-(Benzyloxy)butane-1,2-diol|BLD Pharm [bldpharm.com]
- 4. 33106-64-8|(S)-2-(Benzyloxy)propan-1-ol|BLD Pharm [bldpharm.com]
- 5. 81096-93-7|(R)-4-(Benzyloxy)butane-1,3-diol|BLD Pharm [bldpharm.com]
- 6. 167354-12-3|(R)-1-(Benzyloxy)butan-2-ol|BLD Pharm [bldpharm.com]
(1R,2R)-2-(benzyloxy)cyclobutan-1-ol safety data sheet (SDS)
Beyond the SDS: A Comprehensive Guide for Drug Discovery & Synthesis
Part 1: Molecular Profile & Strategic Value
Compound Identity
Strategic Significance in Drug Design In modern medicinal chemistry, this molecule serves as a high-value chiral scaffold . Unlike flat aromatic rings, the cyclobutane core offers a defined three-dimensional vector (pucker angle ~25-35°), allowing for precise spatial positioning of pharmacophores.[1][2]
-
Bioisosterism: It frequently acts as a metabolic "break" or a conformational lock, replacing flexible alkyl chains or planar phenyl rings to improve solubility and metabolic stability (Fsp³ character enhancement).
-
Synthetic Utility: The benzyl ether serves as a robust protecting group, while the free hydroxyl group allows for immediate functionalization (e.g., Mitsunobu inversion, oxidation, or sulfocylation).
Part 2: Enhanced Safety Data (Predictive & Empirical)
While standard Safety Data Sheets (SDS) classify this compound generically, the strained ring system and ether linkage necessitate a more rigorous safety protocol.
2.1 GHS Classification & Hazard Statements
| Signal Word | Warning |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[5] |
| H335 | May cause respiratory irritation.[5][6] |
2.2 Critical Hazard Analysis (Expertise-Driven)
-
Ring Strain Energy (~26 kcal/mol):
-
Peroxide Formation (Benzyl Ether Moiety):
-
Mechanism:[1][2][6][8][9][10] Benzylic positions are susceptible to auto-oxidation.[1][2] Although benzyl ethers are more stable than diethyl ether, long-term storage in the presence of oxygen can generate explosive peroxides.
-
Protocol:Mandatory peroxide testing using KI starch paper is required for containers older than 12 months.
-
-
Stereochemical Integrity:
Part 3: Handling, Storage, & Stability Protocols
This section details a self-validating workflow to ensure compound integrity and researcher safety.
3.1 The "Golden Rule" Storage Workflow
Caption: Standardized workflow for handling high-value chiral intermediates to prevent hydrolysis and oxidation.
3.2 Step-by-Step Handling Protocol
-
Environment: Handle exclusively in a fume hood. For high-purity applications, weigh out in a glovebox or under a funnel of Argon.
-
Solubility: Highly soluble in DCM, THF, and Ethyl Acetate.
-
Re-purification: If the compound degrades (yellowing/browning):
-
Method: Silica gel chromatography.
-
Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 3:1).
-
Visualization: UV active (Benzyl group) and KMnO₄ stain (Alcohol/Cyclobutane).
-
Part 4: Synthetic Applications & Logic
The utility of this compound lies in its divergent reactivity.[1][2] The following diagram illustrates its role as a "parent" scaffold.
Caption: Divergent synthetic pathways. Note that activation/substitution at C1 typically inverts stereochemistry.[1][2]
Experimental Insight (Causality):
-
Deprotection: Standard hydrogenolysis (Pd/C) works well, but ring strain makes the cyclobutane susceptible to hydrogenolysis of the ring itself under high pressure or temperature. Recommendation: Use mild conditions (balloon pressure, room temp) to preserve the ring.
-
Oxidation: When oxidizing to the ketone, avoid acidic conditions (like Jones reagent) which might epimerize the alpha-position (C2).[2] Use buffered Dess-Martin Periodinane.
Part 5: Emergency Response
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap/water for 15 min.[1][2] | Lipophilic nature facilitates dermal absorption; rapid removal is critical. |
| Eye Contact | Rinse with water for 15 min; remove contacts.[5][10] | Benzyl ethers are irritants; mechanical flushing prevents corneal damage. |
| Spill (Liquid) | Absorb with vermiculite/sand. | Do not use combustible materials (sawdust) due to potential flammability. |
| Fire | Use CO₂, Dry Chemical, or Foam. | Water jet may spread the burning organic liquid. |
References
-
National Institutes of Health (PubChem). (n.d.). 3-(Benzyloxy)cyclobutan-1-one Compound Summary. Retrieved February 24, 2026, from [Link]
-
Princeton University EHS. (n.d.). Peroxide Forming Chemicals and Safe Handling. Retrieved February 24, 2026, from [Link]
Sources
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- 3. cis-3-(benzyloxy)cyclobutan-1-ol 97% | CAS: 233276-35-2 | AChemBlock [achemblock.com]
- 4. trans-3-(Benzyloxy)cyclobutan-1-ol | 1383813-54-4 [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. targetmol.com [targetmol.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride | 160841-03-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Carbocyclic Nucleoside Analogs from Cyclobutanols: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocyclic nucleoside analogs are a critical class of therapeutic agents, renowned for their antiviral and anticancer properties.[1] Replacing the furanose oxygen of natural nucleosides with a methylene group enhances metabolic stability against phosphorylases, which can cleave the N-glycosidic bond.[1][2] This guide provides a detailed overview and practical protocols for the synthesis of these vital compounds, with a specific focus on leveraging cyclobutanol derivatives as versatile four-membered ring precursors. We will explore key synthetic strategies, including the activation of cyclobutanols, stereoselective coupling with nucleobases, and subsequent chemical modifications. The causality behind experimental choices, self-validating protocols, and comprehensive references are integrated to ensure scientific integrity and practical applicability for researchers in drug discovery and development.
Introduction: The Significance of Carbocyclic Nucleosides
Carbocyclic nucleoside analogs, where the ribose sugar moiety is replaced by a carbocyclic ring, represent a cornerstone in the development of antiviral and antitumor agents.[1][3] This structural modification confers several advantageous properties:
-
Enhanced Metabolic Stability: The absence of the glycosidic oxygen atom renders these analogs resistant to cleavage by nucleoside phosphorylases, leading to a longer biological half-life.[1]
-
Increased Conformational Flexibility: The carbocyclic ring can adopt different puckering conformations compared to the furanose ring, which can influence interactions with target enzymes.[2]
-
Diverse Biological Activity: Approved drugs such as Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent) underscore the therapeutic potential of this class of molecules.[1]
The synthesis of these complex molecules presents significant challenges, particularly in controlling the stereochemistry of the carbocyclic core.[3] Cyclobutanol derivatives have emerged as valuable and versatile starting materials for constructing these four-membered carbocyclic scaffolds.
Synthetic Strategies: From Cyclobutanols to Carbocyclic Nucleosides
The convergent synthesis of carbocyclic nucleosides, where the carbocyclic moiety and the nucleobase are prepared separately and then coupled, is a flexible and widely adopted strategy.[2] When starting from cyclobutanol precursors, the general synthetic workflow involves two critical stages: activation of the cyclobutanol and subsequent nucleophilic substitution by the nucleobase.
Activation of the Cyclobutanol Hydroxyl Group
Direct displacement of the hydroxyl group of a cyclobutanol is challenging. Therefore, it must first be converted into a better leaving group. Common strategies include:
-
Formation of Sulfonates (Tosylates, Mesylates): These are excellent leaving groups for subsequent SN2 reactions.
-
Conversion to Triflates: Trifluoromethanesulfonates (triflates) are exceptionally good leaving groups, often used for less reactive systems.[4]
-
Mitsunobu Reaction: This powerful reaction allows for the direct conversion of a hydroxyl group to a variety of functionalities, including the attachment of a nucleobase, with inversion of stereochemistry.[2][5][6]
Coupling with Nucleobases
The introduction of the nucleobase is a pivotal step that establishes the core structure of the nucleoside analog. Several methods are employed:
-
Direct Alkylation: A deprotonated nucleobase can act as a nucleophile to displace a suitable leaving group on the cyclobutane ring. This method can sometimes lead to a mixture of N-7 and N-9 regioisomers in the case of purines.[7][8][9]
-
Mitsunobu Reaction: This is one of the most efficient and widely used methods for coupling nucleobases to the carbocyclic scaffold. It generally proceeds with inversion of configuration at the chiral center of the alcohol, offering excellent stereocontrol.[5][6][10] The use of N-Boc protected purines can improve solubility and regioselectivity.[11]
-
Vorbrüggen Coupling: This method is particularly useful for coupling silylated pyrimidine bases to the carbocyclic core, often activated as a triflate.[9]
The choice of coupling method depends on the specific cyclobutanol substrate, the nature of the nucleobase, and the desired stereochemical outcome.
Core Synthetic Workflow and Key Mechanisms
The following diagram illustrates a generalized synthetic pathway from a functionalized cyclobutanol to a carbocyclic nucleoside analog.
Caption: Generalized workflow for carbocyclic nucleoside synthesis from a cyclobutanol precursor.
A critical consideration in these syntheses is the use of protecting groups for reactive functionalities on both the carbocyclic moiety and the nucleobase.[12][13][14] Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS), benzyl ethers, and acetals, while amino groups on nucleobases are often protected with acyl groups (e.g., benzoyl) or carbamates (e.g., Boc).[12][13][15] The choice of protecting groups must be strategic to allow for their selective removal at the appropriate stages of the synthesis.[12][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of carbocyclic nucleoside analogs from cyclobutanols.
Protocol 1: Activation of a Cyclobutanol via Mesylation
Objective: To convert the hydroxyl group of a cyclobutanol into a mesylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
Substituted Cyclobutanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve the substituted cyclobutanol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Mitsunobu Coupling of an Activated Cyclobutanol with a Purine Base
Objective: To couple a cyclobutanol with a protected purine base with inversion of stereochemistry.
Materials:
-
Substituted Cyclobutanol
-
Protected Purine (e.g., N6-benzoyl-adenine or N6,N6-bis(tert-butoxycarbonyl)adenine)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted cyclobutanol (1.0 eq), the protected purine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide and the reduced azodicarboxylate byproducts are typically less polar than the desired product.
Rationale for Reagent Choices:
-
DIAD/DEAD and PPh3: This pair of reagents forms the active phosphonium salt intermediate that activates the alcohol.
-
Anhydrous THF/Dioxane: The reaction is moisture-sensitive, and these solvents are commonly used. Dioxane can be beneficial for less soluble nucleobases.[5]
-
Protected Nucleobase: Protecting the exocyclic amino groups of purines prevents side reactions and improves solubility.[11]
Protocol 3: Deprotection of a Benzoyl-Protected Adenine Analog
Objective: To remove the benzoyl protecting group from the N6-position of an adenine moiety.
Materials:
-
N6-Benzoyl-protected carbocyclic adenosine analog
-
Methanolic ammonia (saturated solution at 0 °C) or Sodium methoxide in methanol
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for chromatography
Procedure:
-
Dissolve the protected nucleoside analog in methanolic ammonia in a sealed pressure vessel.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-48 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a polar eluent system such as a gradient of methanol in dichloromethane.
Data Presentation: Comparative Analysis of Coupling Methods
The choice of synthetic route can significantly impact the overall yield and stereoselectivity of the final product. The following table summarizes typical outcomes for different coupling strategies.
| Starting Material | Coupling Method | Nucleobase | Typical Yield (%) | Regioisomers (N-9:N-7) | Stereoselectivity | Reference |
| Cyclobutyl Mesylate | Direct Alkylation | 6-Chloropurine | 40-60 | Variable, often mixture | Substrate dependent | [8] |
| Cyclobutanol | Mitsunobu Reaction | N6-Boc-Adenine | 70-90 | Highly N-9 selective | Inversion | [11] |
| Cyclobutyl Triflate | Vorbrüggen Coupling | Silylated Thymine | 60-80 | N-1 specific | Substrate dependent | [9] |
Conclusion and Future Directions
The synthesis of carbocyclic nucleoside analogs from cyclobutanol precursors offers a versatile and powerful approach to this important class of therapeutic agents. The methodologies outlined in this guide, particularly the strategic use of the Mitsunobu reaction, provide efficient and stereocontrolled routes to these complex molecules. Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel cyclobutane-based scaffolds to expand the chemical space for drug discovery. The continued development of asymmetric syntheses of chiral cyclobutanol building blocks will also be crucial for accessing enantiomerically pure carbocyclic nucleosides.[16]
References
-
Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531. [Link]
-
Lee, K., & Kim, H. O. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250. [Link]
-
Schnaubelt, J. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry, University of Hamburg. [Link]
-
Crimmins, M. T., & King, B. W. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 957-994. [Link]
-
de Sousa, E. C., da Silva, F. de C., & de Souza, M. C. B. V. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkat USA. [Link]
-
Hassan, M. M., & Lee-Ruff, E. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molbank, 2019(3), M1086. [Link]
-
Hassan, M. M., & Lee-Ruff, E. (2011). Synthesis of Cyclobutane Nucleosides. The Journal of Organic Chemistry. [Link]
-
Khan, K. M., & Lee-Ruff, E. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Library and Archives Canada. [Link]
-
Lee, K., & Oh, C. H. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(2), 527-535. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Stewart, S. G., & Lee-Ruff, E. (2005). A new stereoselective route to the carbocyclic nucleoside cyclobut-A. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Various Authors. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Yadav, J. S., & Reddy, B. V. S. (2006). An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides. Tetrahedron Letters, 47(39), 6971-6973. [Link]
-
Ye, W., & Schneller, S. W. (2006). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Tetrahedron, 62(6), 1295-1300. [Link]
-
Yoo, D., & Oh, C. H. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Tetrahedron Letters, 56(23), 3020-3023. [Link]
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Application Notes and Protocols: Photochemical Ring Expansion of Cyclobutane Derivatives
Introduction
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in medicinal chemistry and natural product synthesis.[1][2] Its unique three-dimensional structure can impart favorable properties such as metabolic stability and conformational rigidity to drug candidates.[1] Beyond its direct use, the strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it a versatile intermediate for complex molecular architecture through strain-release-driven reactions.[3][4]
Among these transformations, the photochemical ring expansion of cyclobutanone derivatives represents an elegant and powerful strategy for constructing larger, often more synthetically challenging, five- and six-membered ring systems.[5][6] This process, typically proceeding through a Norrish Type I cleavage mechanism, allows for a rapid increase in molecular complexity from readily available starting materials.[7][8] This guide provides an in-depth exploration of the mechanistic underpinnings, detailed experimental protocols, and practical applications of this photochemical strategy for researchers in organic synthesis and drug development.
Mechanistic Principles: The Norrish Type I Pathway
The photochemical ring expansion of a cyclobutanone is not a direct conversion but a sequence of photophysical and chemical events initiated by the absorption of light. The primary mechanism is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[7][9]
The key steps are:
-
Photoexcitation: The carbonyl group of the cyclobutanone absorbs a photon (typically UV light), promoting an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π). This creates an excited singlet state, S₁ (n,π).
-
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state, T₁ (n,π*). The reaction can proceed from either the singlet or triplet state, often influencing the product distribution.[7]
-
α-Cleavage (Alpha-Cleavage): From the excited state, the molecule undergoes homolysis of one of the C-C bonds adjacent to the carbonyl, generating a 1,4-acyl-alkyl diradical intermediate.
-
Partitioning of the Diradical: This diradical is at a mechanistic crossroads and can proceed down several pathways:
-
Pathway A (Ring Expansion): A rearrangement occurs to form an intermediate oxacarbene, which subsequently cyclizes to yield a five-membered ring, typically a cyclopentanone. This is the desired productive pathway for ring expansion.[9][10]
-
Pathway B (Decarbonylation): The acyl portion of the diradical can extrude a molecule of carbon monoxide (CO), resulting in a 1,3-diradical that cyclizes to form a cyclopropane derivative.[10][11]
-
Pathway C (Cycloelimination): The diradical can fragment to produce an alkene (e.g., ethylene) and a ketene.[10][11]
-
Pathway D (Reversion): The diradical can revert to the ground-state cyclobutanone starting material.
-
The selectivity between these competing pathways is highly dependent on the substrate structure, substituents, and reaction conditions (e.g., solvent, singlet vs. triplet state).[10] For instance, substituents that can stabilize the oxacarbene intermediate may favor the ring expansion pathway.[10]
Caption: The Norrish Type I mechanism for cyclobutanone photolysis.
Experimental Setup and General Considerations
Reproducibility in photochemistry is critically dependent on a well-controlled experimental setup.[12] Unlike thermal reactions, factors such as light intensity, wavelength, and reactor geometry play a crucial role.
Core Equipment:
-
Light Source:
-
Mercury Vapor Lamps: Medium-pressure mercury lamps are broadband sources commonly used for these transformations, often housed in an immersion well.[13] They are powerful but can generate significant heat.
-
LEDs: Light Emitting Diodes offer superior wavelength selectivity, lower energy consumption, and reduced heat output, providing greater control over the reaction.[12][14]
-
-
Reaction Vessel:
-
Material: Quartz is mandatory for reactions requiring UV light below ~320 nm, as Pyrex glass is not transparent in this region.
-
Design: An immersion well setup is highly efficient. The lamp is placed inside a central quartz or Pyrex tube (the well), which is then immersed in the reaction solution. This ensures maximum photon delivery and allows for external cooling of the reaction vessel.[13]
-
-
Cooling System: A cooling fan or a circulating water bath is essential to maintain a constant temperature, as excess heat can promote undesired thermal side reactions and affect reproducibility.[12]
-
Inert Atmosphere: Oxygen can quench excited triplet states and lead to photo-oxidation side products. It is imperative to degas the solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Caption: A generalized workflow for a photochemical ring expansion experiment.
Protocol: Ring Expansion of 2-Phenylcyclobutanone
This protocol describes a representative procedure for the photochemical ring expansion of a substituted cyclobutanone to the corresponding cyclopentanone.
Materials:
-
2-Phenylcyclobutanone (Starting Material)
-
Spectroscopic grade Acetone (Solvent and Triplet Sensitizer)
-
Nitrogen or Argon gas (high purity)
-
Standard solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
500 mL quartz reaction vessel with a central immersion well
-
450W medium-pressure mercury vapor lamp
-
Quartz immersion well
-
Magnetic stirrer and stir bar
-
Circulating cooling bath or cryostat
-
Schlenk line or manifold for inert gas
Step-by-Step Methodology
PART A: REACTION SETUP
-
Preparation: Dissolve 2-phenylcyclobutanone (e.g., 1.0 g, 6.84 mmol) in spectroscopic grade acetone (400 mL) in the 500 mL quartz reaction vessel. The resulting concentration is ~0.017 M. Rationale: Dilute solutions are used to minimize intermolecular side reactions and prevent product dimerization or polymerization.
-
Degassing: Equip the vessel with a gas inlet/outlet. Degas the solution for 30-45 minutes by bubbling a gentle stream of nitrogen or argon gas through the liquid while stirring. Rationale: Removing dissolved oxygen is critical to prevent quenching of the triplet excited state and avoid photo-oxidation.
-
Assembly: Place the reaction vessel in the cooling bath. Carefully insert the quartz immersion well containing the mercury lamp into the center of the vessel. Ensure the lamp is not turned on.
-
Cooling: Set the circulating bath to maintain the reaction temperature at 15-20 °C. Start the circulation and allow the solution to equilibrate to the target temperature. Rationale: Consistent temperature control is key for reproducibility and preventing thermal decomposition.
PART B: IRRADIATION AND MONITORING
-
Irradiation: With continuous stirring and a positive pressure of inert gas, turn on the mercury lamp to initiate the reaction. Shield the apparatus with aluminum foil to protect the user from UV radiation.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via a syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC would be 10:1 Hexanes:Ethyl Acetate. The starting material and product should have different Rf values. Rationale: Over-irradiation can lead to the decomposition of the desired product. Monitoring allows the reaction to be stopped at maximum yield.
-
Completion: The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting material. Turn off the lamp but keep the cooling and stirring running for another 15 minutes.
PART C: WORK-UP AND PURIFICATION
-
Solvent Removal: Remove the reaction vessel from the apparatus and transfer the solution to a round-bottom flask. Remove the acetone solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).
-
Characterization: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield 3-phenylcyclopentanone as a clear oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Applications and Synthetic Utility
The ability to convert a four-membered ring into a five-membered one opens up rapid access to valuable molecular scaffolds.
-
Natural Product Synthesis: Many natural products contain cyclopentane or cyclopentanone cores. Photochemical ring expansion provides a powerful tool for constructing these frameworks, often stereoselectively, from cyclobutane precursors obtained via [2+2] cycloadditions.[15]
-
Drug Discovery: The cyclobutane moiety itself is an increasingly important "3D fragment" in drug design.[1][2] The ring expansion methodology further diversifies the available chemical space, allowing medicinal chemists to transform these fragments into novel cyclopentane-based structures to explore structure-activity relationships (SAR).
-
Access to Complex Architectures: This method has been used to synthesize bridged and spirocyclic systems that are difficult to access through traditional means.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | • Insufficient light penetration (dirty well).• Lamp is old or malfunctioning.• Quenching by oxygen or impurities.• Incorrect wavelength for substrate absorption. | • Clean the quartz immersion well thoroughly.• Check the lamp's output and age; replace if necessary.• Ensure starting material is pure. Degas solvent more rigorously.• Verify the substrate's UV-Vis spectrum and match it with the lamp's emission profile. |
| Low Yield of Expanded Product | • Competing pathways (decarbonylation, etc.) are dominant.• Over-irradiation leading to product decomposition. | • Change the solvent or use a sensitizer (like acetone) to favor the triplet pathway, or vice-versa if the singlet state is desired.[10]• Monitor the reaction closely and stop it before the product concentration begins to decrease. |
| Formation of Polymer/Tar | • Reaction concentration is too high.• Reaction temperature is too high. | • Run the reaction at a higher dilution.• Ensure the cooling system is functioning effectively and maintain a lower reaction temperature. |
References
-
Alvey, C., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Scribd. Experimental Set Up For Photochemical Reactions. Available at: [Link]
-
Chen, P., et al. Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Harvard University. Available at: [Link]
-
ResearchGate. (2023). Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. Available at: [Link]
-
Wang, F., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. National Center for Biotechnology Information. Available at: [Link]
-
HepatoChem. Photochemical Reactor Setup | Photoreactor Design. Available at: [Link]
-
ResearchGate. (2014). Experimental set up for photochemical reactions and product identification. Available at: [Link]
-
Royal Society of Chemistry. (2021). Small rings in the bigger picture: ring expansion of three- and four-membered rings to access larger all-carbon cyclic systems. Available at: [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]
-
Griesbeck, A. G., et al. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides. Available at: [Link]
-
Soule, J. M., et al. (2022). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. National Center for Biotechnology Information. Available at: [Link]
-
Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate. Available at: [Link]
-
Chemistry Steps. Ring Expansion Rearrangements. Available at: [Link]
-
Baran, P. S. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]
-
Fagnoni, M., et al. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. ACS Publications. Available at: [Link]
-
Ghent University. (2010). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Available at: [Link]
-
Wikipedia. Norrish reaction. Available at: [Link]
-
ResearchGate. (2023). Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S-1 surface. Available at: [Link]
-
YouTube. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. Available at: [Link]
-
SciSpace. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Available at: [Link]
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Application Note: Mitsunobu Inversion Protocols for Chiral Cyclobutanols
Abstract & Scope
This technical guide details optimized protocols for the stereochemical inversion of chiral cyclobutanols using the Mitsunobu reaction. Unlike acyclic or unstrained cyclic alcohols, cyclobutanols present unique challenges due to ring strain (~26 kcal/mol) and conformational puckering , which significantly increase the energy barrier for
This document provides two distinct workflows:
-
Protocol A (Standard Optimization): For moderately hindered cyclobutanols using p-nitrobenzoic acid (PNBA) to suppress elimination.
-
Protocol B (High-Force): Utilizing ADDP/PBu
for sterically congested substrates where standard azodicarboxylates fail.
The Cyclobutanol Challenge: Mechanism & Causality
Steric Strain vs. Electronic Activation
The classic Mitsunobu reaction relies on the activation of an alcohol by a phosphine-azodicarboxylate adduct (Betaine), followed by displacement with an acidic nucleophile.
For cyclobutanols, two competing pathways dictate the yield:
-
Pathway A (Desired Inversion): The nucleophile attacks the
orbital of the C-O bond. In cyclobutanes, the "butterfly" puckering of the ring creates steric clash for the incoming nucleophile, often retarding the rate of . -
Pathway B (Elimination): The basicity of the betaine intermediate (or the hydrazide byproduct) can deprotonate the
-hydrogen. Due to ring strain, the formation of cyclobutene is kinetically accessible if the substitution is slow.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between inversion and elimination, highlighting the critical role of nucleophile acidity (
Figure 1: Kinetic competition in cyclobutanol activation. High acidity nucleophiles accelerate the SN2 pathway, outcompeting elimination.
Critical Parameters & Reagent Selection
To ensure reproducibility and suppress elimination, the following reagent hierarchy is strictly recommended:
| Component | Recommended Reagent | Scientific Rationale |
| Nucleophile | ||
| Phosphine | Triphenylphosphine ( | Standard balance of nucleophilicity and cost.[2][3] |
| Azo Agent | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and slightly increased steric bulk, which can sometimes improve selectivity. |
| Solvent | THF (Anhydrous) | Essential. Toluene is a secondary choice but THF solubilizes the betaine more effectively. |
Experimental Protocols
Protocol A: The "Gold Standard" (PNBA/DIAD)
Best for: Standard chiral cyclobutanols with moderate steric hindrance.
Reagents:
-
Cyclobutanol substrate (1.0 equiv)
- -Nitrobenzoic acid (1.5 - 2.0 equiv)
-
Triphenylphosphine (
) (1.5 - 2.0 equiv) -
DIAD (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to alcohol)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. -
Solubilization: Charge the flask with the Cyclobutanol ,
, and -Nitrobenzoic acid . Dissolve in anhydrous THF.-
Note: Unlike standard protocols where acid is added last, we add acid before the azo reagent. This ensures that as soon as the betaine forms, it is protonated by the acid, minimizing the window for base-catalyzed elimination.
-
-
Cooling: Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.
-
Addition: Add DIAD dropwise via syringe over 15–20 minutes.
-
Visual Cue: The solution will turn yellow/orange. The color should fade slightly as the betaine is consumed.
-
-
Reaction: Allow the reaction to warm to room temperature naturally. Stir for 12–16 hours.
-
Quench & Workup: Dilute with
. Wash with saturated (x2) to remove unreacted PNBA. Wash with brine, dry over . -
Purification (TPPO Removal): Concentrate to a crude oil.
-
Precipitation Trick: Redissolve crude in minimal
and add hexanes until cloudy. Chill to precipitate Triphenylphosphine Oxide (TPPO).[4] Filter off the white solid. Flash chromatography the filtrate.
-
Protocol B: The "High-Force" System (ADDP/PBu )
Best for: Highly hindered cyclobutanols or substrates that failed Protocol A.
Scientific Rationale:
-
ADDP (1,1'-(azodicarbonyl)dipiperidine) forms a more stable betaine that can withstand higher temperatures if forcing conditions are needed.
-
Tributylphosphine (
) is a stronger nucleophile than , activating the alcohol more aggressively.
Step-by-Step Methodology:
-
Preparation: Flame-dry flask under Argon (PBu
is oxidation sensitive). -
Reagent Charge: Combine Cyclobutanol (1.0 equiv), ADDP (1.5 equiv), and
-Nitrobenzoic acid (1.5 equiv) in anhydrous THF (or Toluene). -
Addition: Cool to 0°C . Add
(1.5 equiv) dropwise.-
Note: Order is reversed compared to Protocol A. Here, phosphine is added to the Azo/Acid/Alcohol mixture to control the exotherm of the highly reactive PBu
.
-
-
Temperature: Stir at 0°C for 1 hour, then warm to RT.
-
Optimization: If no reaction occurs after 6 hours, heat to 60°C (ADDP is stable at this temp; DIAD is not).
-
-
Workup: Dilute with
/Hexanes (1:1). The ADDP-hydrazine byproduct is often insoluble and can be filtered off directly.
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| Major Product is Olefin (Elimination) | Betaine basicity is too high; | 1. Switch nucleophile to Dinitrobenzoic acid ( |
| No Reaction (Recovered SM) | Steric bulk prevents phosphonium formation. | Switch to Protocol B (ADDP/ |
| Low Yield / Complex Mixture | Moisture contamination. | Mitsunobu is strictly water-intolerant. Re-dry THF over molecular sieves (3Å). |
| Difficult Separation of TPPO | Co-elution with product. | ZnCl |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate inversion protocol based on substrate complexity.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][6][7][8] Synthesis, 1-28.[7] Link
-
Dodge, J. A., et al. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[3][9] Organic Syntheses, 73, 110.[9] Link
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link
-
Batesky, D. C., et al. (2017).[10] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][10] Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[6][11][12][13] Chemical Reviews, 109(6), 2551–2651. Link
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Introduction: The Strategic Value of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol
An Application Guide to the Strategic Functionalization of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol
Abstract: Chiral cyclobutane derivatives are highly valued scaffolds in medicinal chemistry and complex molecule synthesis, prized for their ability to act as conformationally restricted isosteres and versatile synthetic intermediates.[1][2] The inherent ring strain of the four-membered ring facilitates a variety of unique and stereocontrolled transformations, including ring-opening, expansion, and contraction reactions.[3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the functionalization of this compound, a key chiral building block. We will explore a range of strategic modifications centered on its distinct functional groups—the free secondary alcohol and the protected benzyl ether—and provide field-proven protocols and the scientific rationale behind these experimental choices.
This compound is a synthetically powerful intermediate due to its pre-defined stereochemistry and differentiated hydroxyl groups. The trans-relationship of the substituents is crucial for directing subsequent transformations. The benzyl ether serves as a robust protecting group for one hydroxyl function, allowing for the selective manipulation of the free secondary alcohol at the C1 position. This selective functionalization is the cornerstone of its utility, enabling the construction of densely functionalized and stereochemically complex cyclobutane cores.
The synthesis of this starting material is often achieved via the stereoselective reduction of the corresponding ketone, 3-(benzyloxy)cyclobutan-1-one.[5] For instance, reduction with a bulky reducing agent like L-Selectride can yield the cis-diol precursor, which can then be inverted to the desired trans-isomer via a Mitsunobu reaction, a testament to the controlled stereochemical manipulations possible with this scaffold.[6]
Core Functionalization Pathways
The primary sites for functionalization are the free hydroxyl group and the benzyl-protected hydroxyl. The strained C-C bonds of the cyclobutane ring also offer pathways for skeletal rearrangements.
Figure 1: Key functionalization pathways originating from this compound.
Oxidation of the Secondary Alcohol
Converting the C1 hydroxyl group to a ketone is a pivotal transformation, yielding (R)-2-(benzyloxy)cyclobutan-1-one. This prochiral cyclobutanone is a versatile intermediate for introducing new substituents at the C1 position via nucleophilic addition or enolate chemistry.[7]
Causality Behind Experimental Choices: The choice of oxidant is critical to avoid unwanted side reactions, such as cleavage of the benzyl ether or the cyclobutane ring.
-
Dess-Martin Periodinane (DMP): Operates under mild, neutral conditions at room temperature, making it ideal for sensitive substrates. It offers high yields and a simple workup.
-
Swern Oxidation: Utilizes oxalyl chloride and DMSO at low temperatures (-78 °C). It is highly effective and avoids heavy metals, but requires careful temperature control and handling of malodorous byproducts.
-
Baeyer-Villiger Oxidation: The resulting cyclobutanone can undergo a subsequent Baeyer-Villiger oxidation to form a γ-butyrolactone, a common structural motif in natural products.[8] Reagents like hydrogen peroxide in trifluoroethanol are effective for this transformation.[8]
| Oxidation Method | Reagents | Typical Yield | Key Advantages |
| Dess-Martin | DMP, CH₂Cl₂ | 90-98% | Mild conditions, high functional group tolerance. |
| Swern | (COCl)₂, DMSO, Et₃N | 85-95% | Metal-free, highly reliable. |
| Baeyer-Villiger | H₂O₂, TFE | 80-95% | Access to lactone core structures.[8] |
Etherification and Esterification
The free hydroxyl can be readily converted to an ether or ester. These reactions are typically used to install different protecting groups or to introduce functionalities for further coupling reactions.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis: A classic method involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide. While effective, the harsh basic conditions can be incompatible with other functional groups.
-
Acid-Catalyzed Etherification: Reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) can act as benzylating agents under acidic conditions, offering an alternative to base-mediated methods.[9]
-
Esterification with 2-benzyloxy-1-methylpyridinium triflate (BnOPT): This modern reagent allows for the formation of benzyl esters under neutral conditions, mediated by a base like triethylamine.[10][11] This method shows excellent chemoselectivity, leaving other alcohols unaffected.[11]
Nucleophilic Substitution with Stereochemical Inversion
A powerful strategy for introducing diverse functional groups (e.g., azides, halides, nitriles) at the C1 position with complete inversion of stereochemistry involves a two-step sequence:
-
Activation of the Hydroxyl: The alcohol is converted into a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This step proceeds with retention of configuration.
-
Sₙ2 Displacement: The resulting sulfonate ester is subjected to an Sₙ2 reaction with a chosen nucleophile. This reaction proceeds with inversion of configuration, yielding the (1S,2R) diastereomer. This stereocontrolled pathway is fundamental to accessing different isomers of substituted cyclobutanes.
Benzyl Group Deprotection
Cleavage of the benzyl ether at C2 unmasks the second hydroxyl group, yielding the corresponding (1R,2R)-cyclobutane-1,2-diol. This diol is a valuable precursor for synthesizing ligands for asymmetric catalysis or for further differential functionalization.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenolysis: The most common and mildest method involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is clean and typically high-yielding.
-
Oxidative Cleavage: Strong oxidizing agents like KMnO₄ or H₂CrO₄ can cleave the benzylic C-H bond.[12] However, this method is aggressive and can also oxidize the free alcohol and potentially cleave the cyclobutane ring, making it less suitable for this specific deprotection.[12][13]
Application Protocols
The following protocols are designed as self-validating systems, with clear steps and expected outcomes for key transformations.
Protocol 1: Dess-Martin Oxidation of this compound
Principle: This protocol uses Dess-Martin Periodinane (DMP), a hypervalent iodine compound, to selectively oxidize the secondary alcohol to a ketone under neutral and mild conditions.
Figure 2: Experimental workflow for the Dess-Martin oxidation protocol.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with deionized water, then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-2-(benzyloxy)cyclobutan-1-one.
Safety: DMP is shock-sensitive and should be handled with care. All operations should be performed in a well-ventilated fume hood.
Expected Results: The product should be obtained as a colorless oil in >90% yield.
Protocol 2: Sₙ2 Inversion via Mesylation and Azide Displacement
Principle: This two-step protocol achieves a net inversion of stereochemistry at C1. The hydroxyl group is first converted to an excellent leaving group (mesylate), which is then displaced by an azide nucleophile in a classic Sₙ2 reaction.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
Step A: Mesylation (Retention of Configuration)
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C and allow it to warm to room temperature over 2 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step B: Azide Displacement (Inversion of Configuration)
-
Dissolve the crude mesylate from Step A in anhydrous DMF (0.2 M).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 times).
-
Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield (1S,2R)-1-azido-2-(benzyloxy)cyclobutane.
Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with extreme care.
Expected Results: The final azide product should be obtained in a good overall yield (70-85% over two steps).
Conclusion
This compound is a robust and versatile chiral building block. The strategic and selective functionalization of its hydroxyl groups, coupled with the potential for ring-manipulation, provides synthetic chemists with a powerful tool for constructing complex molecular architectures. The protocols detailed herein offer reliable and reproducible methods for key transformations, grounded in a clear understanding of the underlying chemical principles. By leveraging these strategies, researchers can efficiently access a diverse array of enantioenriched cyclobutane derivatives for applications in drug discovery and natural product synthesis.[3][14]
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- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure [organic-chemistry.org]
- 10. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Antiviral Cyclobutane Nucleosides (HIV/HSV)
Executive Summary
Cyclobutane nucleosides represent a critical class of carbocyclic nucleoside analogues where the labile furanose oxygen is replaced by a methylene group within a strained four-membered ring. This structural modification confers hydrolytic stability against phosphorylases and mimics the "puckered" conformation of bio-active ribose, essential for viral polymerase recognition.
This guide details the synthesis of high-value targets such as Lobucavir (BMS-180194) and Cyclobut-G , effective against Herpes Simplex Virus (HSV), Hepatitis B (HBV), and HIV. We focus on two distinct synthetic methodologies: the Asymmetric Chiral Auxiliary Route (Process Scale) and the Photochemical [2+2] Cycloaddition (Discovery Scale).
Structural Rationale & Mechanism of Action[1]
The antiviral potency of cyclobutane nucleosides stems from their ability to mimic the spatial arrangement of natural deoxynucleosides. The cyclobutane ring holds the hydroxymethyl groups (mimicking 3'- and 5'-hydroxyls) in a fixed conformation that fits the binding pocket of viral DNA polymerases or Reverse Transcriptase (RT).
Mechanism of Action (MOA)
Upon cellular entry, these analogues act as prodrugs. They must undergo tri-phosphorylation by host cellular kinases. The resulting triphosphate competes with natural dGTP for incorporation into the viral DNA chain, leading to chain termination or polymerase stalling.
Figure 1: Metabolic activation pathway of cyclobutane nucleosides leading to viral replication inhibition.
Retrosynthetic Strategies
Developing these compounds requires overcoming two main challenges: Ring Strain (26.4 kcal/mol) and Stereocontrol (cis/trans relationships).
| Strategy | Methodology | Pros | Cons |
| Route A: Photochemical | [2+2] Cycloaddition of alkenes | Rapid access to ring; diverse analogs.[1][2] | Poor stereocontrol; difficult scale-up (UV reactors). |
| Route B: Chiral Auxiliary | Asymmetric [2+2] with chiral esters | High enantiomeric excess (ee); scalable. | More steps; expensive chiral auxiliaries. |
| Route C: Enzymatic | Lipase resolution of cyclobutane diesters | Green chemistry; high specificity. | Yield capped at 50% (kinetic resolution). |
Protocol A: Scalable Asymmetric Synthesis (Lobucavir Route)
This protocol is adapted from the Bristol-Myers Squibb (BMS) process optimization [1]. It utilizes a chiral auxiliary ((-)-menthol) to direct the stereochemistry of the ring formation, avoiding difficult optical resolutions later.
Phase 1: Construction of the Chiral Cyclobutane Core
Reagents:
-
Dimenthyl fumarate (Chiral Auxiliary)
-
Diethyl ketene acetal
-
Diisobutylaluminum hydride (DIBAL-H)
-
p-Toluenesulfonyl chloride (TsCl)
Workflow:
-
Chiral [2+2] Cycloaddition:
-
Dissolve dimenthyl fumarate (1.0 eq) in toluene.
-
Add diethyl ketene acetal (1.2 eq) at 0°C.
-
Mechanism:[3][4][5] The bulky menthyl groups force the incoming ketene acetal to approach from the least hindered face, establishing the absolute configuration.
-
Critical Control Point: Maintain temperature <5°C to maximize diastereoselectivity (de > 90%).
-
-
Reduction & Protection:
-
Treat the resulting cyclobutane diester with DIBAL-H (4.0 eq) in THF at -78°C to reduce esters to diols.
-
Protect the primary alcohols as benzoates (BzCl, Pyridine).
-
-
Activation:
-
Convert the remaining tertiary hydroxyl group (if present from ketene route) or generate a leaving group. For Lobucavir, the intermediate is converted to a Cyclobutyl Triflate or Tosylate to allow nucleophilic attack by the base.
-
Phase 2: Base Coupling (The N9-Regioselectivity Challenge)
Coupling purines to carbocycles often yields a mixture of N7 and N9 isomers. The BMS protocol solves this using a specific salt form.
Protocol:
-
Preparation of Purine Salt:
-
Suspend 2-amino-6-iodopurine (1.0 eq) in DMF.
-
Add Tetrabutylammonium hydroxide (TBAOH, 1.0 eq).
-
Insight: The bulky TBA cation creates a "loose" ion pair, enhancing the nucleophilicity of the N9 nitrogen while sterically shielding N7 [1].
-
-
Coupling Reaction:
-
Add the Cyclobutyl Triflate (from Phase 1) to the purine salt solution.
-
Heat to 50°C for 12 hours.
-
Monitor: HPLC should show conversion to the N9-alkylated product (Ratio N9:N7 typically > 20:1).
-
-
Deprotection:
Figure 2: Asymmetric synthesis workflow for Lobucavir.
Protocol B: Photochemical [2+2] Route (Discovery)
This method is ideal for generating diverse analogs quickly (e.g., Cyclobut-G) but requires resolution of the racemic mixture [2].
Reagents:
-
Acrylonitrile
-
Vinyl Acetate
-
Acetone (Sensitizer)
-
Hanovia Mercury Arc Lamp (450 W)
Protocol:
-
Irradiation:
-
Mix Acrylonitrile (excess) and Vinyl Acetate in acetone.
-
Irradiate through a Pyrex filter (cutoff < 300 nm) for 24-48h.
-
Product: A mixture of cis/trans 1-cyano-2-acetoxycyclobutane.
-
-
Hydrolysis & Resolution:
-
Hydrolyze the cyano group to the acid and the acetoxy to the alcohol.
-
Resolution Step: React the resulting racemic dicarboxylic acid with (R)-phenylglycinol .
-
Separate the diastereomeric lactams via fractional crystallization [3].
-
-
Base Construction:
-
Unlike Protocol A, this route often builds the base on the amine (Curtius rearrangement of the acid to isocyanate
amine construction of purine ring using triethyl orthoformate).
-
Analytical Validation & QC
To ensure scientific integrity, the following data points must be verified.
| Parameter | Method | Acceptance Criteria |
| Stereochemistry | 1H-NMR (NOE) | Strong NOE signal between H1 and H2 indicates cis configuration (biologically active form). |
| Regioisomerism | UV Spectroscopy | N9-alkylated purines show |
| Purity | HPLC (C18 Column) | >98% area; no residual triflate or tin reagents. |
| Enantiomeric Excess | Chiral HPLC | >99% ee (Chiralpak AD-H or similar). |
Troubleshooting Guide
-
Problem: Low N9:N7 ratio during coupling.
-
Solution: Ensure the purine is fully converted to the TBA salt before adding the electrophile. Traces of water can disrupt the tight ion-pairing required for N9 selectivity.
-
-
Problem: Ring opening during deprotection.
References
-
Slusarchyk, W. A., et al. (1998). A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194.[6][10] Organic Process Research & Development, 2(6), 393–399. Link
-
Norbeck, D. W., et al. (1990).[11] Cyclobut-A and cyclobut-G: Carbocyclic oxetanocin analogs that inhibit the replication of human immunodeficiency virus.[11][12] Antimicrobial Agents and Chemotherapy, 34(11), 2226. Link
-
Bisacchi, G. S., et al. (1991).[5] Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 34(4), 1415–1421. Link
-
Ichikawa, Y., et al. (1989). Synthesis of carbocyclic nucleosides via [2+2] photocycloaddition.[4][9][13][14] Journal of the Chemical Society, Perkin Transactions 1, 1171-1178. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides [mdpi.com]
- 3. In vitro inhibition of hepadnavirus polymerases by the triphosphates of BMS-200475 and lobucavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiviral efficacy of lobucavir (BMS-180194), a cyclobutyl-guanosine nucleoside analogue, in the woodchuck (Marmota monax) model of chronic hepatitis B virus (HBV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Cyclobut-A and cyclobut-G, carbocyclic oxetanocin analogs that inhibit the replication of human immunodeficiency virus in T cells and monocytes and macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A new stereoselective route to the carbocyclic nucleoside cyclobut-A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
ring contraction reactions of cyclobutane-1,2-dione derivatives
Application Note: Ring Contraction of Cyclobutane-1,2-dione Derivatives via Benzilic Acid Rearrangement
Abstract & Strategic Relevance
Cyclopropane rings are privileged scaffolds in modern drug discovery, serving as conformationally rigid bioisosteres for alkyl chains or phenyl rings. However, introducing high ring strain (27.5 kcal/mol) typically requires harsh carbenoid chemistry (e.g., Simmons-Smith) or transition-metal catalysis.
This guide details a robust, scalable alternative: the Benzilic Acid-Type Rearrangement of cyclobutane-1,2-diones. Unlike standard acyclic benzilic rearrangements, this reaction forces a ring contraction from a four-membered dione to a highly functionalized three-membered 1-hydroxycyclopropanecarboxylic acid .
Key Advantages:
-
Atom Economy: 100% atom economy in the rearrangement step.
-
Stereocontrol: Retains relative stereochemistry of substituents at the C3/C4 positions.
-
Scalability: Proceeds under mild basic conditions without explosive diazo intermediates.
Mechanistic Insight: The Driving Force
The transformation of cyclobutane-1,2-dione (1) to 1-hydroxycyclopropanecarboxylic acid (2) is counterintuitive because it increases angle strain (reducing ring size from 4 to 3).
Why does it proceed?
-
Dipole Relief: 1,2-diones suffer from significant dipole-dipole repulsion between adjacent carbonyls.
-
Thermodynamic Sink: The formation of the stable carboxylate anion drives the equilibrium forward, overcoming the energetic penalty of forming the cyclopropane ring. Computational studies (M06-2X level) indicate the rearrangement is strongly exergonic (
) with a feasible activation barrier ( ).
Graphviz Pathway: Mechanism of Action
Figure 1: Mechanistic pathway of the base-mediated ring contraction.[1] The 1,2-alkyl shift is the critical step defining the skeletal change.
Application Protocols
Protocol A: Synthesis of 1-Hydroxy-2,2-dimethylcyclopropane-1-carboxylic Acid
Targeting the gem-dimethyl analogue, a precursor to conformationally restricted amino acids.
Pre-requisite: Starting material 3,3-dimethylcyclobutane-1,2-dione . Note: The parent dione is moisture sensitive. Store under Argon at -20°C.
Materials:
-
3,3-Dimethylcyclobutane-1,2-dione (1.0 eq)
-
Sodium Hydroxide (2.0 M aqueous solution)
-
Ethyl Acetate (ACS Grade)
-
Hydrochloric Acid (3.0 M)
-
Brine (Saturated NaCl)
Step-by-Step Workflow:
-
Preparation (T=0 min):
-
Charge a round-bottom flask with 2.0 M NaOH (2.2 equiv).
-
Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature suppresses ring-opening side reactions (cleavage to ketocarboxylates).
-
-
Addition (T=15 min):
-
Dissolve 3,3-dimethylcyclobutane-1,2-dione in a minimal amount of THF (optional, if solubility is poor) or add solid directly in small portions.
-
Monitor internal temperature; do not exceed 5°C.
-
Observation: The yellow color of the dione will fade as the reaction proceeds.
-
-
Reaction (T=1 hr):
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 1-2 hours.
-
Checkpoint: TLC (SiO2, 50% EtOAc/Hexane) should show disappearance of the starting material (
) and baseline material (carboxylate).
-
-
Work-up & Isolation (Critical Step):
-
Cool the mixture back to 0°C.
-
Acidification: Slowly add 3.0 M HCl dropwise until pH reaches ~1-2. Caution: Exothermic.
-
Extraction: Extract immediately with Ethyl Acetate (
volumes). Cyclopropanes can be acid-sensitive; do not let the acidic aqueous phase stand for prolonged periods. -
Wash combined organics with Brine (
).[2] -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is typically a white solid.
-
Recrystallize from Benzene/Hexane or Et2O/Pentane if necessary.
-
Data Summary Table: Typical Results
| Parameter | Specification | Notes |
| Yield | 65% - 78% | Dependent on dione purity. |
| Appearance | White Crystalline Solid | Hygroscopic. |
| Melting Point | 137–140°C | Sharp melting point indicates high purity. |
| 1H NMR | Cyclopropyl protons: | Distinctive high-field shift. |
Protocol B: Benzilic Ester Rearrangement (One-Pot Esterification)
Direct access to esters, avoiding the isolation of the free acid.
Modification: Instead of aqueous NaOH, use Sodium Methoxide (NaOMe) in dry Methanol.
-
Dissolve dione in dry MeOH under
. -
Add NaOMe (1.1 eq) at -10°C.
-
Stir 30 min at 0°C.
-
Quench with dilute acetic acid.
-
Isolate the methyl 1-hydroxycyclopropanecarboxylate . Advantage: The ester is often easier to purify by column chromatography than the free acid.
Experimental Logic & Troubleshooting
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical colorimetric endpoint and temperature control.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Ring opening (cleavage) instead of contraction. | Ensure temperature is kept < 0°C during addition. Avoid excess base concentration (>3M). |
| Oiling out | Product is water-soluble. | Saturate the aqueous layer with NaCl (salting out) before extraction. Perform continuous extraction if necessary. |
| Starting Material Recovery | Dione hydration. | The dione can form a stable hydrate. Ensure heating to RT or slight reflux if reaction stalls (monitor by TLC). |
| Decomposition | Acid sensitivity.[3] | Do not use concentrated H2SO4. Use HCl or mild acidic resin for quenching. |
References
-
Mechanism & Computational Study
- Reddy, V. P., et al. (2013). "A computational study of base-catalyzed reactions of cyclic 1,2-diones." Beilstein Journal of Organic Chemistry.
-
Synthetic Protocol (Classic)
- Crandall, J. K., et al. "Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, Coll. Vol. 6, p.361.
-
Dione Precursor Synthesis
-
Bloomfield, J. J. "1,2-Cyclobutanedione."[4] Organic Syntheses, Coll. Vol. 6, p.312.
-
-
General Review of Ring Contractions
- Silva, L. F. (2012). "Ring Contraction Reactions in the Synthesis of Complex Molecules." Tetrahedron.
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Ring Opening During Benzyl Deprotection of Cyclobutanes
Welcome to the technical support center for navigating the complexities of benzyl deprotection in cyclobutane-containing molecules. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the challenge of preserving the strained cyclobutane ring during this common synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in mechanistic principles to ensure the integrity of your molecular architecture.
Introduction to the Challenge
The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions.[1][2] Its removal is most commonly achieved through catalytic hydrogenolysis.[3][4] However, when the benzyl ether is attached to a strained ring system like cyclobutane, the conditions required for hydrogenolysis can also promote the undesired cleavage of the cyclobutane's carbon-carbon bonds.[5] This ring-opening is a significant side reaction that can lead to complex product mixtures and low yields of the desired deprotected alcohol. Understanding the factors that influence this undesired pathway is critical for developing a successful deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cyclobutane ring opening during catalytic hydrogenation?
The hydrogenolysis of a benzyl ether proceeds via the cleavage of the C-O bond with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1] Concurrently, the strained C-C bonds of the cyclobutane ring can also undergo hydrogenolysis.[5] This process is believed to involve the oxidative addition of a C-C bond to the metal surface, followed by reductive elimination with hydrogen. The strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to such cleavage under hydrogenation conditions.
Q2: Which factors influence the extent of ring opening?
Several factors can influence the competition between O-debenzylation and cyclobutane ring opening:
-
Catalyst Choice: The nature of the catalyst is paramount. Highly active catalysts can exacerbate ring opening. While Pd/C is the most common choice for debenzylation, its activity can sometimes be too high for sensitive substrates.[3][6]
-
Solvent: The choice of solvent can impact the reaction rate and selectivity. Solvents like ethanol and methanol are commonly used and can influence catalyst activity.[6][7]
-
Hydrogen Source and Pressure: High hydrogen pressure can increase the rate of both debenzylation and ring opening. Using atmospheric pressure (e.g., a hydrogen-filled balloon) or a hydrogen transfer reagent can provide milder conditions.[4][6]
-
Temperature: Elevated temperatures can promote ring opening. Performing the reaction at room temperature or below is generally advisable.[8]
-
Substrate Structure: The substitution pattern on the cyclobutane ring can influence its stability. Steric hindrance around the benzyl ether can slow down the desired deprotection, potentially allowing more time for ring opening to occur.
Q3: Are there general strategies to minimize ring opening during catalytic hydrogenation?
Yes, the key is to employ "gentler" hydrogenation conditions. This can be achieved by:
-
Using a less active catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often a more active but sometimes more selective alternative to Pd/C.[6] In some cases, Raney Nickel has been used for debenzylation, though its performance can be substrate-dependent.[9][10]
-
Employing transfer hydrogenation: This method uses a hydrogen donor in place of hydrogen gas, offering a milder and often more selective means of reduction.[1][11] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[6][12]
-
Careful control of reaction parameters: Maintaining low hydrogen pressure and ambient temperature is crucial.[6][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and offers a systematic approach to resolving them.
Issue 1: Complete or significant ring opening of the cyclobutane is observed.
This is the most common and critical issue. If you are observing a high degree of ring-opened byproducts, consider the following troubleshooting steps:
Decision Workflow for Troubleshooting Ring Opening
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. US6992037B2 - Precious metal catalyst for debenzylation - Google Patents [patents.google.com]
- 9. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Volatile Cyclobutane Intermediates
Welcome to the Technical Support Center for the purification of volatile cyclobutane intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these strained, often low-boiling, four-membered ring structures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may encounter during your experimental work.
Introduction: The Challenge of Volatile Cyclobutanes
Cyclobutane derivatives are valuable intermediates in organic synthesis, offering a gateway to a variety of complex molecular architectures.[1][2] However, their purification can be a significant bottleneck, particularly when dealing with volatile, low molecular weight analogues. The inherent ring strain of the cyclobutane core can make these molecules susceptible to rearrangement or decomposition under harsh conditions, while their volatility presents challenges with material loss during standard purification and solvent removal steps.[3] This guide provides practical solutions to these common problems.
Frequently Asked Questions (FAQs)
Q1: My volatile cyclobutane intermediate seems to be disappearing during solvent removal on the rotary evaporator. What can I do to prevent this?
A1: This is a very common issue when working with volatile compounds.[3] Here are several strategies to minimize loss:
-
Reduce the vacuum: Avoid using a high-vacuum line. Instead, use a water aspirator or a diaphragm pump with a vacuum controller to gently remove the solvent.[3]
-
Use a lower bath temperature: A water bath at or slightly above room temperature is often sufficient for removing volatile organic solvents. Avoid excessive heating.
-
Utilize a Kugelrohr or short-path distillation: For extremely volatile compounds, a Kugelrohr apparatus or a simple short-path distillation at atmospheric pressure can be used to remove the solvent from your less volatile product.[3]
-
Back-extraction into a higher-boiling solvent: If your cyclobutane is soluble in a higher-boiling, non-polar solvent like heptane or dodecane, you can perform a liquid-liquid extraction to move your product into this solvent before concentrating.
Q2: I'm not sure which purification technique is best for my volatile cyclobutane derivative. What are the main options?
A2: The choice of purification method depends on the physical state of your compound and the nature of the impurities. The primary techniques are:
-
Flash Column Chromatography: Excellent for separating compounds with different polarities.[4][5] Special precautions are needed for volatile substances.
-
Distillation (Simple, Fractional, and Vacuum): Ideal for purifying liquids with different boiling points.[6] Vacuum distillation is crucial for high-boiling or thermally sensitive compounds.[6][7]
-
Recrystallization: The best method for purifying solid compounds.[8][9][10][11]
Q3: How can I accurately assess the purity of my volatile cyclobutane intermediate?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful techniques for analyzing volatile organic compounds (VOCs).[12][13][14][15][16] It provides information on both the purity and the identity of the components in your sample.
-
¹H and ¹³C NMR Spectroscopy: NMR is essential for structural elucidation and can be used for quantitative analysis to determine purity.[17][18][19] The chemical shifts in the NMR spectrum are characteristic of the cyclobutane ring.[20][21]
-
Elemental Analysis: While less common for routine checks, it provides a definitive confirmation of the elemental composition of your purified compound.
Troubleshooting Guides
Flash Column Chromatography of Volatile Cyclobutanes
Flash chromatography is a staple in the organic chemistry lab, but its application to volatile compounds requires careful consideration to prevent product loss and ensure good separation.[4][22]
Problem 1: My product is co-eluting with the solvent front.
-
Cause: The chosen solvent system is too polar, causing your non-polar, volatile cyclobutane to travel with the solvent front.
-
Solution:
-
Select a less polar solvent system. A good starting point is pure hexane or pentane. You can then gradually increase the polarity by adding small amounts of a slightly more polar solvent like diethyl ether or dichloromethane.
-
Use TLC to find the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your desired compound on the TLC plate.[22]
-
Problem 2: I'm losing my product during the dry loading process.
-
Cause: The heat generated during the removal of the solvent used to dissolve the crude product for dry loading is causing the volatile cyclobutane to evaporate along with the solvent.
-
Solution:
-
Use a highly volatile solvent for dry loading: Dissolve your crude product in a minimal amount of a low-boiling solvent like pentane or diethyl ether.
-
Gentle solvent removal: Remove the solvent under a gentle stream of nitrogen or argon at room temperature. Avoid using a rotary evaporator.
-
Consider liquid loading: If dry loading proves too difficult, carefully load your sample dissolved in a minimal amount of the initial, weak mobile phase directly onto the column.[5]
-
Experimental Workflow: Flash Chromatography of a Volatile Cyclobutane
Caption: Workflow for flash chromatography of volatile cyclobutanes.
Distillation of Volatile Cyclobutanes
Distillation is a powerful technique for purifying liquid cyclobutane intermediates.[6]
Problem 3: My compound is decomposing during distillation.
-
Cause: The boiling point of your cyclobutane derivative at atmospheric pressure is too high, leading to thermal decomposition.
-
Solution:
-
Use vacuum distillation: By reducing the pressure, you can significantly lower the boiling point of your compound, minimizing the risk of decomposition.[6][7]
-
Use a heating mantle with a stirrer: This ensures even heating and prevents bumping.
-
Insulate the distillation head: Wrapping the distillation head with glass wool or aluminum foil helps to maintain the temperature gradient and improve separation efficiency.
-
Problem 4: I can't separate my product from an impurity with a very close boiling point.
-
Cause: The boiling points of your product and the impurity are too similar for simple distillation to be effective.
-
Solution:
-
Use fractional distillation: A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) can separate liquids with close boiling points.[6]
-
Consider azeotropic distillation: If your impurity forms an azeotrope with a solvent (e.g., water), you may be able to remove it through azeotropic distillation.[23]
-
Decision Tree: Choosing the Right Distillation Method
Caption: Decision tree for selecting a distillation method.
Recrystallization of Volatile Cyclobutanes
For solid cyclobutane intermediates, recrystallization is the preferred purification method.[8][9][10][11]
Problem 5: My compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution:
-
Choose a lower-boiling solvent: Select a solvent that has a boiling point below the melting point of your cyclobutane derivative.
-
Use a solvent pair: Dissolve your compound in a good solvent at an elevated temperature, and then add a poor solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface to induce crystallization.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Problem 6: I'm getting very low recovery after recrystallization.
-
Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent: Add just enough hot solvent to dissolve your compound completely.
-
Cool the solution slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Concentrate the mother liquor: If you suspect a significant amount of your product remains in the filtrate, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Data Summary Tables
Table 1: Recommended Solvents for Flash Chromatography of Volatile Cyclobutanes
| Polarity | Solvent System Examples | Notes |
| Very Low | Pentane or Hexane | Good for very non-polar cyclobutanes. |
| Low | Hexane/Diethyl Ether (99:1 to 90:10) | A versatile system for many cyclobutane derivatives. |
| Moderate | Hexane/Dichloromethane (95:5 to 80:20) | Useful for more functionalized cyclobutanes. |
Table 2: Purity Analysis Techniques for Volatile Cyclobutane Intermediates
| Technique | Information Provided | Key Considerations |
| GC-MS | Purity (peak area %), molecular weight, and fragmentation pattern. | Excellent for volatile and thermally stable compounds.[12][13][16] |
| ¹H NMR | Structural confirmation, isomeric ratio, and quantitative purity assessment. | Requires a suitable deuterated solvent.[17][18] |
| ¹³C NMR | Confirmation of carbon skeleton and number of unique carbons. | Provides complementary structural information.[17][20] |
References
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
- Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed.
- Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
- Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). OI Analytical.
- How To: Run a Flash Column. University of Rochester, Department of Chemistry.
- Volatile and flavour analysis. University of Reading.
- An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
- Flash Chrom
- Flash gas chromatography for analysis of volatile compounds from Houttuynia cordata Thunb.
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Form
- Recrystallization. University of California, Irvine, Department of Chemistry.
- Recrystallization. University of Colorado Boulder, Department of Chemistry.
- Recrystalliz
- Application Notes and Protocols for the Purification of 3-hydroxy-3-methylcyclobutanecarbonitrile. Benchchem.
- Recrystallization. University of Missouri-St. Louis, Department of Chemistry.
- Successful Flash Chrom
- Recrystalliz
- What is the Chemistry Behind Normal-Phase Flash Chrom
- Technical Support Center: Purification of (3-Bromobutyl)cyclopropane. Benchchem.
- Cyclobutane Derivatives. III. cis-1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society.
- 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpret
- Process for the recovery and purification of cyclobutanone.
- How To: Purify by Distillation. University of Rochester, Department of Chemistry.
- Cyclobutanol - general description and applic
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Purification of Organic Compounds: from Crude Product to Purity. University of Rochester, Department of Physics & Chemistry.
- Cyclobutanone. Organic Syntheses.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Deriv
- Challenges and solutions for biofiltration of hydrophobic volatile organic compounds. Biotechnology Advances.
- Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry.
- Synthesis of 1,3-Substituted Cyclobutanes by Alleno
- The application of cyclobutane derivatives in organic synthesis.
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Technical Support Center: Catalyst Poisoning in Cyclobutane Benzyl Ether Cleavage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical, yet often challenging, reaction: the catalytic hydrogenolysis of cyclobutane benzyl ethers. Catalyst poisoning is a frequent impediment to the success of this deprotection strategy, leading to stalled reactions, low yields, and wasted resources. This document is designed to provide not only solutions but also a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Troubleshooting Guide - When Your Reaction Falters
This section addresses common problems encountered during the catalytic cleavage of cyclobutane benzyl ethers. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Question 1: My reaction has stalled. The TLC/LC-MS analysis shows incomplete conversion of the starting material even after extended reaction time. What is happening?
Answer:
A stalled reaction is one of the most common indicators of catalyst poisoning.[1] The active sites on your catalyst, typically Palladium on carbon (Pd/C), are likely being blocked or deactivated by a chemical species present in your reaction mixture.
Potential Causes & Solutions:
-
Sulfur Contamination: Sulfur compounds are notorious poisons for palladium catalysts.[2][3] They can originate from various sources, including starting materials, reagents (e.g., from thiourea-based syntheses), or even contaminated solvents.
-
Troubleshooting Steps:
-
Reagent Purity Check: Analyze your starting materials and reagents for sulfur content. Consider using reagents from a fresh, unopened bottle.
-
Solvent Purity: Use high-purity, sulfur-free solvents.
-
Scavengers: In some cases, adding a sulfur scavenger, such as a zinc-based material, to the reaction can be beneficial, although this is a less common approach in fine chemical synthesis.
-
-
-
Nitrogen-Containing Functional Groups: Amines, amides, and other nitrogenous compounds can act as inhibitors by strongly adsorbing to the catalyst surface.[1][4] This is particularly relevant if your cyclobutane benzyl ether substrate contains such functionalities. Bis-benzyl protected 6-aminocyclitols, for example, have been shown to poison Pd/C catalysts.[4]
-
Troubleshooting Steps:
-
Protecting Group Strategy: If your substrate contains an amine, consider if it can be protected with a group less likely to interfere, or if the deprotection can be performed under conditions where the amine is protonated (e.g., with an additive like acetic acid), which can sometimes reduce its poisoning effect.
-
Catalyst Choice: In some instances, platinum-based catalysts (e.g., PtO2) may show different sensitivities to nitrogen-containing compounds compared to palladium.
-
-
-
Halide Contamination: Residual organic or inorganic halides from previous synthetic steps can deactivate the catalyst.[1][5]
-
Troubleshooting Steps:
-
Purification: Ensure your substrate is meticulously purified to remove any residual halogenated impurities. Recrystallization or column chromatography are effective methods.
-
Reaction Work-up: Thoroughly quench and wash your reaction products from previous steps to eliminate any inorganic halides.
-
-
-
Heavy Metal Traces: Contamination from heavy metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[1][6][7] These can be introduced from various sources, including glassware, spatulas, or low-purity reagents.
-
Troubleshooting Steps:
-
Glassware Cleaning: Use dedicated, thoroughly cleaned glassware. Consider acid-washing glassware if heavy metal contamination is suspected.
-
Reagent Grade: Employ high-purity reagents and starting materials.
-
-
Question 2: The reaction is sluggish, and I'm observing side products. Could this be related to catalyst poisoning?
Answer:
Yes, a slow reaction rate and the formation of unexpected side products can be symptomatic of catalyst poisoning. A partially poisoned catalyst may exhibit altered selectivity, leading to undesired chemical transformations.
Potential Causes & Solutions:
-
Incomplete Poisoning: The catalyst may be partially deactivated, leading to a reduced number of active sites and consequently a slower reaction.[1] This can also lead to incomplete reaction and a mixture of starting material, desired product, and byproducts.
-
Altered Catalyst Selectivity: The poison may selectively block certain types of active sites, altering the catalytic pathway. This can sometimes be exploited for desired outcomes, as in the case of Lindlar's catalyst where lead acetate is used to poison a palladium catalyst to achieve partial hydrogenation of alkynes to alkenes.[5][8] However, in the context of benzyl ether cleavage, this usually results in undesirable side reactions.
-
Cyclobutane Ring Opening: Cyclobutane rings possess significant ring strain due to deviations from the ideal tetrahedral bond angle.[9][10][11] While generally stable under standard hydrogenolysis conditions, a partially poisoned or highly active catalyst under harsh conditions (high temperature or pressure) could potentially catalyze the hydrogenolysis of the cyclobutane ring itself, leading to butane derivatives.[9][12][13]
-
Troubleshooting Steps:
-
Reaction Conditions: Start with milder reaction conditions (e.g., room temperature, atmospheric pressure of H2).
-
Catalyst Loading: Use a moderate catalyst loading. Excess catalyst is not always better and can sometimes promote side reactions.
-
Monitor Closely: Follow the reaction progress carefully by TLC or LC-MS to identify the onset of side product formation.
-
-
Question 3: I suspect my catalyst is poisoned. How can I confirm this, and can the catalyst be regenerated?
Answer:
Confirming catalyst poisoning often involves a process of elimination and, in more advanced settings, surface analytical techniques. Regeneration is sometimes possible, but its success depends on the nature of the poison.
Identifying the Poison:
For a definitive identification of the poison, specialized analytical techniques are required:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.[1][14]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the catalyst surface.[1][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in your starting materials or solvent.[1][17]
Catalyst Regeneration:
-
For Sulfur Poisoning:
-
Oxidative Treatment: In some industrial applications, sulfur-poisoned palladium catalysts can be regenerated by controlled oxidation at elevated temperatures, which converts sulfides to volatile sulfur oxides.[18][19] However, this is often not practical or safe in a standard laboratory setting.
-
Chemical Washing: Treatment with solutions like hydrogen peroxide has been reported for regenerating sulfur-poisoned Pd/C catalysts.[19]
-
-
For Coking/Carbon Deposition:
-
Calcination: Controlled heating in the presence of air or a dilute oxygen stream can burn off carbonaceous deposits.[7] This must be done carefully to avoid sintering of the palladium nanoparticles.
-
-
For Alkali Metal Poisoning:
-
Washing with a dilute ammonium chloride solution has been shown to be effective in regenerating palladium catalysts poisoned by alkali metals.[20]
-
Important Note: For many common poisons encountered in fine chemical synthesis (e.g., heavy metals), the poisoning is irreversible, and it is more practical to discard the poisoned catalyst and focus on preventing contamination in future reactions.
Section 2: Frequently Asked Questions (FAQs)
What are the most common signs of catalyst poisoning in my cyclobutane benzyl ether cleavage reaction?
The most common indicators include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.[1]
-
A noticeable reduction in product yield and selectivity.[1]
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]
-
A change in the physical appearance of the catalyst, such as a color change.[1]
Can the cyclobutane ring itself interfere with the catalysis?
While the cyclobutane ring is generally stable, its inherent ring strain makes it more reactive than larger cycloalkanes.[9][10][11] Under harsh hydrogenolysis conditions, there is a possibility of ring-opening to form the corresponding n-butane derivative.[9][12][13] It is crucial to use the mildest conditions necessary for the benzyl ether cleavage to avoid this side reaction.
Are there alternative deprotection methods for benzyl ethers if catalyst poisoning is a persistent issue?
Yes, several alternatives exist, although they come with their own set of considerations regarding functional group compatibility:
-
Birch Reduction (Na/NH3): This is a powerful method for cleaving benzyl ethers but is not compatible with many other functional groups.[21][22]
-
Acid-Catalyzed Cleavage: Strong acids like HBr or BBr3 can cleave benzyl ethers, but this is only suitable for substrates that can tolerate strongly acidic conditions.[23][24]
-
Oxidative Cleavage: For certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, oxidative cleavage with reagents like DDQ or CAN is highly effective.[23][25] Recent methods have also shown that simple benzyl ethers can be cleaved oxidatively using DDQ with photoirradiation.[23][26]
How can I prevent catalyst poisoning in the first place?
Prevention is the most effective strategy:
-
Feedstock Purification: Ensure the highest purity of your starting materials, reagents, and solvents.[27][28][29]
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or substrate.
-
Dedicated Glassware: Use clean, dedicated glassware for catalytic reactions to avoid cross-contamination.
-
Guard Beds: In larger-scale or continuous flow applications, using a "guard bed" of a less expensive material can adsorb poisons before they reach the main catalyst bed.[7]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenolysis of a Cyclobutane Benzyl Ether
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the cyclobutane benzyl ether substrate (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd) to the solution.
-
Inerting: Seal the flask with a septum and purge the headspace with hydrogen gas from a balloon or a hydrogen line for 5-10 minutes.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically from a balloon) at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., recrystallization or column chromatography).
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Reaction Stalled | Sulfur, Nitrogen, Halide, or Heavy Metal Poisoning | Purify all reagents and solvents. Consider catalyst choice. |
| Sluggish Reaction & Side Products | Partial Catalyst Poisoning, Altered Selectivity | Use milder reaction conditions. Monitor reaction closely. |
| Suspected Ring Opening | High Ring Strain of Cyclobutane | Employ mildest possible conditions (temp. & pressure). |
| Catalyst Ineffective from Start | Gross Contamination or Inactive Catalyst | Use fresh, high-purity catalyst and reagents. |
Section 4: Visualizing the Process
Diagram 1: The Catalytic Cycle and Points of Poisoning
Caption: The catalytic cycle for benzyl ether hydrogenolysis and the point of catalyst deactivation by poisons.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting problematic hydrogenolysis reactions.
References
- Benchchem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- PMC. (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption.
- University of Pennsylvania. (n.d.). Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction.
- Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane.
- Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Deactivation mechanisms of palladium in methylcyclopentane conversion.
- Wikipedia. (n.d.). Catalyst poisoning.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- DOI. (2004, February 2). Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers.
- ACS Publications. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
- (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- ACS Publications. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research.
- Sci-Hub. (n.d.). Effect of functional groups on hydrogenolysis of lignin model compounds.
- ACS Sustainable Chemistry & Engineering. (2021, August 5). Critical Roles of the Oxygen-Containing Functional Groups via β-O-4 Lignin Linkage Hydrogenolysis over Copper Catalysts.
- (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- (2019, January 4). Catalytic Transfer Hydrogenolysis Reactions for Lignin Valorization to Fuels and Chemicals.
- Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
- DSpace@MIT. (2021, May 14). Synergistic coordination of oxygen functional groups with catalyst surface promotes hydrogenolysis of lignin model compounds.
- Energy → Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation → Term.
- Taylor & Francis. (n.d.). Catalyst poisoning – Knowledge and References.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- Pollution → Sustainability Directory. (2025, November 28). Catalyst Poisoning → Term.
- Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
- (n.d.). Role of catalyst in organic synthesis.
- ResearchGate. (2025, August 10). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
- PMC. (2023, April 20). The Enhancing Effect of Stable Oxygen Functional Groups on Porous-Carbon-Supported Pt Catalysts for Alkaline Hydrogen Evolution.
- ResearchGate. (2025, August 6). Studies on the hydrogenolysis of benzyl ethers | Request PDF.
- (2023, January 23). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts.
- ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
- MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- YouTube. (2018, April 24). Stability of Cycloalkanes - Angle Strain.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?
- YouTube. (2018, December 31). benzyl ether cleavage.
- PMC. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- (n.d.). Alcohol Protecting Groups.
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Validation & Comparative
comparing reactivity of cyclobutanol vs cyclopentanol scaffolds
An In-Depth Guide to the Comparative Reactivity of Cyclobutanol and Cyclopentanol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and organic synthesis, cyclic scaffolds form the backbone of countless molecular architectures. Among these, small-ring cycloalkanols like cyclobutanol and cyclopentanol are pivotal building blocks. While structurally similar, their chemical behavior diverges significantly, a fact that can be strategically exploited in synthetic design. This guide provides an in-depth comparison of the reactivity of these two scaffolds, grounded in fundamental principles and supported by experimental context. Our analysis will focus on how inherent structural properties—namely ring strain and carbocation stability—dictate their performance in common organic transformations.
Part 1: Foundational Principles Governing Reactivity
The disparate reactivity of cyclobutanol and cyclopentanol is not arbitrary; it is a direct consequence of their unique three-dimensional structures and electronic properties.
The Decisive Role of Ring Strain
Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization state.[1] It is a combination of angle strain (deviation from the ideal 109.5° for sp³ carbons) and torsional strain (eclipsing interactions between adjacent bonds).[2]
-
Cyclobutane Scaffold: The cyclobutane ring is characterized by substantial ring strain, estimated at approximately 26 kcal/mol.[3] Its internal C-C-C bond angles are compressed to about 90°, a significant deviation from the ideal tetrahedral angle.[2] This high-energy state makes the ring susceptible to reactions that can alleviate this strain.
-
Cyclopentane Scaffold: In contrast, the cyclopentane ring possesses significantly less ring strain, around 6 kcal/mol.[3] It adopts a non-planar "envelope" conformation, which allows its bond angles to approach the ideal 109.5° and reduces torsional strain.[4] Consequently, it behaves much more like a stable, acyclic alkane.
Caption: Comparison of Ring Strain in Cyclobutane and Cyclopentane Scaffolds.
Stability of Carbocation Intermediates
Many reactions involving alcohols proceed through carbocation intermediates. The stability of these transient species is paramount in determining reaction pathways and rates.
-
Cyclobutyl Carbocation: The secondary cyclobutyl carbocation is notoriously unstable.[5] This instability stems from the already high ring strain of the four-membered ring, which is exacerbated by the introduction of an sp²-hybridized carbon that prefers 120° bond angles.[6] This cation is highly prone to rearrangement to relieve strain.[7]
-
Cyclopentyl Carbocation: The secondary cyclopentyl carbocation is significantly more stable than its cyclobutyl counterpart.[3][6] The five-membered ring can more readily accommodate the geometry of the sp² center, resulting in a lower energy intermediate that is less inclined to rearrange.
Part 2: Comparative Analysis in Key Chemical Transformations
We will now examine how these fundamental principles manifest in three common reaction classes: oxidation, SN1-type substitution (solvolysis), and E1-type elimination (dehydration).
Oxidation to Ketones
The oxidation of a secondary alcohol to a ketone involves the rehybridization of the carbinol carbon from sp³ to sp². This geometric change interacts directly with the ring strain of the scaffold. In this transformation, an increase in I-strain (internal strain) upon moving to the sp² state generally disfavors the reaction. However, kinetic studies on cyclic alcohols have shown a different trend where cyclopentanol is oxidized faster than cyclohexanol, a phenomenon explained by the relief of torsional strain.[8][9]
-
Predicted Reactivity: For cyclobutanol, the transition to an sp² center helps to partially alleviate the severe angle strain of the four-membered ring. For cyclopentanol, the conversion relieves eclipsing interactions present in the alcohol. Kinetic studies on various cyclic alcohols suggest that the rate of oxidation often follows the order: Cyclooctanol > Cyclopentanol > Cyclohexanol.[9] While direct comparative kinetic data with cyclobutanol is sparse in the literature, the significant release of ring strain would predict a high reactivity for cyclobutanol, likely exceeding that of cyclopentanol.
-
Recommended Experiment: The Swern oxidation is a mild and efficient method for converting secondary alcohols to ketones, operating under conditions that minimize side reactions.[10][11] Comparing the reaction rates or completion times for cyclobutanol and cyclopentanol under identical Swern conditions would provide a clear measure of their relative reactivity.
Caption: Generalized Mechanism for the Swern Oxidation of a Secondary Alcohol.
Solvolysis of Tosylate Derivatives (SN1 Pathway)
To probe reactions proceeding through carbocation intermediates, we can study the solvolysis of the corresponding tosylates. The rate-determining step in an SN1 reaction is the formation of the carbocation.
-
Predicted Reactivity: The rate of solvolysis is directly proportional to the stability of the carbocation formed. Given the high instability of the cyclobutyl carbocation compared to the cyclopentyl carbocation, it is predicted that cyclopentyl tosylate will undergo solvolysis orders of magnitude faster than cyclobutyl tosylate .
-
Reaction Outcome: Solvolysis of cyclopentyl tosylate is expected to yield the cyclopentanol (with solvent capture) and cyclopentene (elimination product). In contrast, the solvolysis of cyclobutyl tosylate is exceptionally slow and, when forced, primarily yields rearranged products derived from the more stable cyclopentyl cation, which is formed via ring expansion.[7]
Caption: Comparative Solvolysis Pathways of Cyclopentyl and Cyclobutyl Tosylates.
Acid-Catalyzed Dehydration (E1 Pathway)
The acid-catalyzed dehydration of alcohols to form alkenes is another classic reaction that proceeds via a carbocation intermediate, typically following an E1 mechanism for secondary alcohols.[12]
-
Predicted Reactivity and Products:
-
Cyclopentanol: Dehydration proceeds smoothly through the relatively stable cyclopentyl carbocation to form cyclopentene as the major product.[13]
-
Cyclobutanol: The reaction is mechanistically complex. Initial formation of the unstable cyclobutyl carbocation is followed by a rapid and facile ring expansion to generate a more stable cyclopentyl carbocation.[7] Subsequent elimination of a proton leads to cyclopentene , not cyclobutene, as the major thermodynamic product. This rearrangement is a powerful demonstration of the drive to relieve the inherent strain of the four-membered ring.
-
Part 3: Data Summary and Experimental Protocols
Comparative Data Summary
| Feature/Reaction | Cyclobutanol Scaffold | Cyclopentanol Scaffold | Rationale |
| Ring Strain | High (~26 kcal/mol)[3] | Low (~6 kcal/mol)[3] | Compressed bond angles in the four-membered ring. |
| Carbocation Stability | Very Low[5] | Moderately High (for a secondary cation)[6] | High ring strain in the cyclobutyl cation. |
| Oxidation Rate | Predicted to be Fast | Fast | Relief of ring and/or torsional strain upon forming sp² center. |
| Solvolysis Rate (SN1) | Very Slow | Fast | Based on the vast difference in carbocation stability. |
| Dehydration Product (E1) | Cyclopentene (major)[7] | Cyclopentene | Unstable cyclobutyl cation undergoes rapid ring expansion. |
Experimental Protocols
The following protocols are provided as standardized methods to allow for the direct comparison of reactivity.
Protocol 1: Comparative Swern Oxidation
-
Objective: To compare the rate of oxidation of cyclobutanol and cyclopentanol to their respective ketones.
-
Methodology:
-
Set up two identical, oven-dried, three-neck flasks equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool both flasks to -78 °C using a dry ice/acetone bath.
-
To each flask, add anhydrous dichloromethane (DCM, 20 mL) and oxalyl chloride (1.2 eq).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.4 eq) in DCM (5 mL) to each flask, maintaining the temperature below -60 °C. Stir for 15 minutes.[10]
-
In parallel, add a solution of cyclobutanol (1.0 eq) in DCM (5 mL) to the first flask and a solution of cyclopentanol (1.0 eq) in DCM (5 mL) to the second flask. Maintain the temperature below -60 °C and stir for 30 minutes.
-
Add triethylamine (5.0 eq) to each flask, stir for 15 minutes at -78 °C, and then allow the reactions to warm to room temperature.
-
Monitor the reactions in parallel by thin-layer chromatography (TLC) or gas chromatography (GC) at identical time intervals to determine the point of full consumption of the starting material. The reaction that reaches completion first is kinetically favored.
-
Quench the reactions with water and perform a standard aqueous workup.
-
Protocol 2: Comparative Solvolysis of Tosylates
-
Objective: To compare the solvolysis rates of cyclobutyl tosylate and cyclopentyl tosylate.
-
Methodology:
-
Part A: Synthesis of Tosylates:
-
Dissolve cyclobutanol (or cyclopentanol) (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise and stir at 0 °C for 4-6 hours.[14]
-
Pour the reaction mixture into ice-cold HCl (aq) and extract with diethyl ether. Purify the resulting tosylate by chromatography.
-
-
Part B: Solvolysis Kinetics:
-
Prepare identical solutions of cyclobutyl tosylate and cyclopentyl tosylate in 50% aqueous ethanol. Include a bromothymol blue indicator in each solution.
-
Place the solutions in a constant temperature bath (e.g., 50 °C).
-
The solvolysis reaction produces p-toluenesulfonic acid (TsOH), which will cause the indicator to change color.
-
Titrate each solution at regular time intervals with a standardized solution of NaOH to neutralize the acid and return the indicator to its endpoint color.
-
Record the volume of NaOH added over time. The rate of acid production is equal to the rate of solvolysis. A plot of ln([Tosylate]₀/[Tosylate]t) versus time will yield the first-order rate constant (k). A significant difference in the slopes for the two substrates will be observed.
-
-
Conclusion
The reactivity of cyclobutanol and cyclopentanol scaffolds is a tale of two distinct energetic landscapes. Cyclobutanol's chemistry is dominated by its high inherent ring strain , making it a substrate primed for reactions that can relieve this strain. This is evident in its propensity for ring-expansion under carbocation-forming conditions, a pathway that often overshadows simpler substitution or elimination. Conversely, cyclopentanol behaves as a more classical, stable cycloalkanol . Its reactions are governed by the typical energetic considerations of secondary alcohols, with the stability of its corresponding carbocation intermediate playing a predictable and central role. For the synthetic chemist, understanding these fundamental differences is critical for predicting reaction outcomes and designing rational synthetic routes that either harness the unique reactivity of the cyclobutyl system or leverage the stability of the cyclopentyl core.
References
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Pfitzner, K. E., & Moffatt, J. G. (1963). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society, 85(19), 3027–3028. [Link]
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Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857-870. [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. [Link]
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Filo. (2025). What is the stability order of these carbocations? [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Filo. (2025). Compare stability of carbocation C+. [Link]
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Filo. (2025). Question Find out the major product for the following reaction: Reactant.. [Link]
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Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
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Wikipedia. (n.d.). Ring strain. [Link]
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Chemistry LibreTexts. (2020). 4.6: Cycloalkanes and Ring Strain. [Link]
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Master Organic Chemistry. (2026). 3 Factors That Stabilize Carbocations. [Link]
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Filo. (2025). Question Find out the major product for the following reaction: Reactant.. [Link]
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SCIRP. (2019). Kinetic and thermodynamic studies of the oxidation of some industrially important secondary cyclic alcohols using K2S2O8in. [Link]
-
ResearchGate. (2025). Kinetic and rection mechanism of the oxidation of some cyclic alcohols in the micellar phase using chloramine T in alkaline medium. [Link]
-
Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]
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Pearson+. (n.d.). Propose mechanisms for the following reactions. (a). [Link]
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Li, D., & Williams, N. H. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Journal of Physical Organic Chemistry. [Link]
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A Researcher's Guide to the Chiral Purity Validation of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol
In the landscape of pharmaceutical development and complex organic synthesis, the stereochemical integrity of a molecule is not merely a matter of academic curiosity but a critical determinant of its biological activity and safety profile. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological properties.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for the validation of chiral purity for (1R,2R)-2-(benzyloxy)cyclobutan-1-ol, a versatile chiral building block in organic synthesis.[4][5][6] Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in selecting and implementing the most suitable analytical techniques.
The Imperative of Chiral Purity
This compound possesses two contiguous stereocenters, making it a valuable precursor for the synthesis of a wide array of enantiomerically pure compounds, including natural products and pharmaceutically active molecules.[4][7] The precise control and subsequent verification of its stereochemistry are paramount to ensure the desired therapeutic effect and to mitigate potential off-target effects or toxicity associated with the unwanted enantiomer.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess (ee) for this compound can be reliably achieved through several instrumental methods. The choice of technique is often dictated by factors such as sample matrix, required sensitivity, available instrumentation, and the stage of drug development. Here, we compare the three most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[2] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[8] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[1] |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives).[9][10] | Cyclodextrin derivatives.[8] | Not applicable. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary. | Not required. |
| Resolution | Generally excellent. | High, particularly for volatile compounds. | Moderate to good, dependent on the CSA and analyte. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Lower, requires higher sample concentration. |
| Development Time | Moderate, involves screening of columns and mobile phases.[11] | Moderate, requires optimization of temperature programs. | Can be rapid if a suitable CSA is known. |
| Key Advantage | Broad applicability and robustness. | High efficiency and speed for suitable analytes. | Provides structural information and can be non-destructive. |
| Key Disadvantage | Higher cost of chiral columns. | Limited to thermally stable and volatile compounds. | Lower sensitivity and potential for complex spectra. |
Experimental Protocols & Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its versatility and reliability.[2][11] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[2]
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or a Lux® Cellulose-4, is a recommended starting point for screening.[10]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A starting screening condition could be 90:10 (v/v) n-hexane:isopropanol. For acidic or basic compounds, the addition of a small amount of trifluoroacetic acid or diethylamine, respectively, can improve peak shape.[11]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintain a constant temperature, typically 25 °C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [([Area_major - Area_minor]) / ([Area_major + Area_minor])] x 100.
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity.[8] this compound may require derivatization to increase its volatility and improve chromatographic performance. A common derivatization strategy for alcohols is silylation.
Workflow for Chiral GC Analysis
Caption: Workflow for chiral GC analysis.
Detailed Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as a Beta-DEX™ or Gamma-DEX™ phase.
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Temperature Program: An initial oven temperature of around 100 °C, held for a few minutes, followed by a temperature ramp of 5-10 °C/min to a final temperature of approximately 220 °C.
-
Injector and Detector Temperatures: Typically set at 250 °C.
-
Sample Preparation and Derivatization: To a solution of the sample in a dry, aprotic solvent (e.g., dichloromethane), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60 °C for 30 minutes.
-
Analysis: Inject the derivatized sample and run the temperature program. Calculate the enantiomeric excess from the integrated peak areas.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for a chromatographic separation.[1] The addition of a chiral solvating agent (CSA) to a solution of the racemic analyte can induce chemical shift non-equivalence for the protons of the two enantiomers, allowing for their direct quantification.[1]
Logical Flow for NMR Analysis with CSA
Caption: Logical flow for NMR analysis with CSA.
Detailed Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A common choice for alcohols is (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL).[1]
-
NMR Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (CDCl₃) or benzene-d₆.
-
Sample Preparation: Prepare a solution of the analyte in the NMR solvent at a concentration of approximately 10-20 mg/mL. Acquire a standard ¹H NMR spectrum. Then, add the CSA in small increments (e.g., 0.2 molar equivalents at a time) and acquire a spectrum after each addition until sufficient separation of the signals for the two enantiomers is observed.
-
Analysis: Identify a pair of well-resolved signals corresponding to the same proton in each enantiomer. Integrate these two signals. The enantiomeric ratio is the ratio of the integrals of these two peaks.
Conclusion and Recommendations
The validation of chiral purity for this compound is a critical step in its application as a chiral building block.
-
For routine quality control and in-process monitoring , Chiral HPLC is often the most robust and reliable method, offering a good balance of resolution, sensitivity, and applicability.
-
Chiral GC is an excellent alternative if the analyte is sufficiently volatile or can be easily derivatized, providing high resolution and speed.
-
NMR spectroscopy with CSAs is a valuable tool for rapid, non-destructive analysis, especially during reaction monitoring or for initial screening, and provides definitive structural confirmation.
The ultimate choice of method will depend on the specific requirements of the analysis. It is often beneficial to have access to at least two of these techniques for orthogonal validation, providing a higher degree of confidence in the determined enantiomeric purity.
References
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]
-
Pellissier, H. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(12), 743-748. [Link]
-
Frongia, A., Piras, P. P., & Secci, F. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Synthesis, 44(21), 3325-3348. [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-8. [Link]
-
Fürstner, A., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13845–13853. [Link]
-
Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). R(-)- and S(+)-1,1'-BI-2-NAPHTHOL. [Link]
-
Bruker. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. [Link]
-
Frongia, A., et al. (2014). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. The Journal of Organic Chemistry, 79(18), 8683–8691. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
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Abraham, R. J., & Reid, M. (2000). NMR Spectroscopy of Cyclobutanes. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 37, pp. 1-61). Elsevier. [Link]
-
Hinshaw, J. V. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
De Nanteuil, F., et al. (2018). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 57(42), 13899-13903. [Link]
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Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
PubChem. (n.d.). (1r,2r)-2-(benzyloxy)cyclopentan-1-ol. [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. [Link]
-
Reddit. (2025, July 28). H NMR - trans-1,2-dimethyl cyclobutane. r/chemhelp. [Link]
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Lindqvist, M., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Molecules, 26(11), 3233. [Link]
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Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338–5341. [Link]
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Patti, A. (2022). Chiral Molecules: Properties, Synthesis and Analysis. Symmetry, 14(3), 601. [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
